molecular formula C6H10N2O B1418640 N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine CAS No. 1065073-46-2

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Cat. No.: B1418640
CAS No.: 1065073-46-2
M. Wt: 126.16 g/mol
InChI Key: SFLPQWGHHRKLNJ-UHFFFAOYSA-N
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Description

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a chemical compound with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is supplied at 97% purity and is characterized by the CAS Number 1065073-46-2, SMILES string CC1=NC(=CO1)CNC, and InChIKey SFLPQWGHHRKLNJ-UHFFFAOYSA-N . This product is intended for research purposes as a chemical intermediate or building block in organic synthesis and medicinal chemistry. The 1,3-oxazole core is a privileged structure in drug discovery, known to be present in molecules with various biological activities . For example, research into oxazole derivatives has explored their potential as fungicidal agents and their use in the synthesis of compounds that target neurological receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. For safe handling, please refer to the Safety Data Sheet, as this compound has a GHS Signal Word of "Danger" .

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLPQWGHHRKLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657324
Record name N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065073-46-2
Record name N,2-Dimethyl-4-oxazolemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
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Foundational & Exploratory

Spectral data (NMR, IR, MS) of novel oxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectral Analysis of Novel Oxazole Compounds

Foreword: The Oxazole Scaffold in Modern Research

The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is a cornerstone in medicinal and materials chemistry. Its prevalence in natural products and its role as a versatile pharmacophore have cemented its importance in drug discovery, with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] As researchers continually synthesize novel oxazole derivatives to explore new therapeutic frontiers, the ability to unequivocally determine their structure is paramount. This guide serves as a technical resource for scientists, providing an in-depth exploration of the primary spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to characterize these vital compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the underlying principles and strategic choices that lead to confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of novel oxazoles. It provides a detailed map of the carbon and proton framework, revealing not only the presence of the oxazole core but also the exact placement and nature of its substituents.

Foundational ¹H and ¹³C NMR Signatures of the Oxazole Ring

The electronic environment of the oxazole ring, governed by the electronegative oxygen and nitrogen atoms, gives rise to characteristic chemical shifts for its three protons and three carbons.

  • ¹H NMR: The protons on the unsubstituted oxazole ring typically resonate in the aromatic region between δ 7.0 and 8.0 ppm.[4] The specific ordering and chemical shift are influenced by the unique electronic densities at each position. Electron-releasing substituents will generally cause an upfield shift (to lower ppm), while electron-withdrawing groups induce a downfield shift (to higher ppm).[5]

  • ¹³C NMR: The carbon atoms of the oxazole ring also have distinct chemical shifts. A key diagnostic feature is the chemical shift of the C2 carbon (between the O and N atoms), which is typically found significantly downfield. In contrast, the C2 carbon in the isomeric imidazole ring appears at a much higher field (ca. 135 ppm vs. >150 ppm for oxazole), providing a clear method for differentiation.[6]

Table 1: Typical NMR Chemical Shift Ranges for the Unsubstituted Oxazole Ring

NucleusPositionTypical Chemical Shift (δ, ppm)Rationale
¹H H-2~8.0 - 8.2Deshielded by adjacent O and N atoms.
¹H H-4~7.0 - 7.2Less deshielded than H-5.
¹H H-5~7.6 - 7.8Adjacent to the electronegative oxygen atom.
¹³C C-2~150 - 160Highly deshielded, positioned between two heteroatoms.[6]
¹³C C-4~125 - 135Influenced by the ring nitrogen.
¹³C C-5~135 - 145Influenced by the ring oxygen.

Note: Values are approximate and can shift based on solvent and substitution.[5]

Advanced 2D NMR Techniques for Unambiguous Structure Elucidation

For novel, substituted oxazoles, 1D NMR spectra are often insufficient for complete structural assignment. Two-dimensional (2D) NMR experiments are essential for establishing atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment is the workhorse for identifying protons that are coupled to each other, typically on adjacent carbons. For an oxazole with an alkyl substituent, COSY will reveal the entire spin system of that chain, allowing you to trace the connectivity from, for example, a CH₂ group attached to the ring all the way to a terminal CH₃ group.

  • HSQC (Heteronuclear Single Quantum Coherence): The purpose of an HSQC experiment is to create a direct, one-bond correlation between each proton and the carbon to which it is attached. This allows for the unambiguous assignment of carbon signals based on their known proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern on the oxazole ring. HMBC reveals correlations between protons and carbons that are two or three bonds away. For instance, observing a correlation from the protons of a substituent to a specific oxazole ring carbon (C2, C4, or C5) provides definitive proof of its point of attachment.[7]

Experimental Protocol: Acquiring a Full Suite of NMR Spectra

This protocol outlines the standard procedure for NMR analysis of a newly synthesized solid oxazole derivative.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified oxazole compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic compounds, while DMSO-d₆ is used for less soluble samples and allows for the observation of exchangeable protons (e.g., -OH, -NH).[7]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.

    • Transfer the solution to a 5 mm NMR tube and cap it securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform instrument shimming to optimize magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • Acquire a 2D COSY spectrum to establish ¹H-¹H correlations.

    • Acquire a 2D HSQC spectrum to map ¹H-¹³C one-bond correlations.

    • Acquire a 2D HMBC spectrum. It is vital to set the long-range coupling constant (typically optimized for 8-10 Hz) to observe two- and three-bond correlations, which are necessary to link substituents to the heterocyclic core.[5]

Diagram: NMR Data Integration Workflow

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Analysis H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Framework Proton Framework (Substituent Chains) H1->Proton_Framework C13 ¹³C NMR C13->HSQC COSY->Proton_Framework ¹H-¹H Coupling Carbon_Backbone Carbon Backbone Assignments HSQC->Carbon_Backbone ¹J(C,H) Correlation Connectivity Ring-Substituent Connectivity HMBC->Connectivity ²⁻³J(C,H) Correlation Final_Structure Definitive Structure Elucidation Proton_Framework->Final_Structure Carbon_Backbone->HMBC Carbon_Backbone->Final_Structure Connectivity->Final_Structure

Caption: Logical workflow for integrating 1D and 2D NMR data.

Infrared (IR) Spectroscopy: Identifying Functional Groups

While NMR maps the molecular skeleton, IR spectroscopy excels at identifying the specific functional groups present in a molecule. For novel oxazoles, its primary role is to confirm the presence of the heterocyclic core and identify the nature of its substituents (e.g., carbonyls, amines, alkyl groups).

Characteristic Vibrational Bands of the Oxazole Ring

The oxazole ring exhibits several characteristic absorption bands in an IR spectrum. These vibrations are a unique fingerprint of the ring's structure.

  • C-H Stretching: The C-H bonds of the oxazole ring itself give rise to weak to medium stretching bands above 3100 cm⁻¹. This allows them to be distinguished from the C-H stretching of any attached alkyl groups, which appear below 3000 cm⁻¹.[8]

  • Ring Stretching (C=N and C=C): The most characteristic region for the oxazole core is between 1500 and 1650 cm⁻¹.[8] This area contains multiple coupled stretching vibrations of the C=N and C=C bonds within the aromatic ring. The exact positions and intensities of these bands are sensitive to the substitution pattern.

  • Ring "Breathing" and Deformations: A complex series of bands between 1000 and 1300 cm⁻¹ corresponds to ring breathing modes and in-plane C-H deformations.[4]

Table 2: Key Infrared Absorption Frequencies for Substituted Oxazoles

Wavenumber (cm⁻¹)Functional Group AssignmentIntensityCausality
~3100 - 3150C-H Stretching (Oxazole Ring)Medium-WeakVibration of sp² C-H bonds within the aromatic ring.[8]
~2850 - 3000C-H Stretching (Alkyl Substituents)Medium-StrongVibration of sp³ C-H bonds on attached side chains.
~1700 - 1750C=O Stretching (Ester/Ketone)StrongIf a carbonyl-containing substituent is present.
~1600 - 1650C=N Stretching (Oxazole Ring)Medium-StrongCharacteristic stretching of the imine bond within the ring.[8]
~1500 - 1580C=C Stretching (Oxazole Ring)Medium-VariableAromatic ring stretching vibrations.[4]
~1000 - 1300Ring Breathing / C-O-C StretchingMedium-StrongComplex vibrations involving the entire ring structure.[4]
Experimental Protocol: FT-IR Analysis using KBr Pellet

This method is ideal for solid, stable organic compounds. The logic is to disperse the solid sample within an IR-transparent matrix (KBr) to minimize scattering and obtain a high-quality spectrum.

  • Sample Preparation:

    • Place approximately 1-2 mg of the purified oxazole compound into an agate mortar.

    • Add ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained. The quality of the grind is critical for a clear pellet.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent disc.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]

    • Analyze the resulting spectrum, identifying characteristic absorption bands and comparing them to known values for oxazoles and other expected functional groups.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and, through fragmentation patterns, clues about its substructures.

Molecular Ion and Fragmentation Pathways

For a novel compound, the first goal is to identify the molecular ion peak (M⁺ or [M+H]⁺), which provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is the preferred method as it can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation of the oxazole ring under electron ionization (EI) conditions often follows predictable pathways. The aromatic stability of the ring means the molecular ion is often a prominent, if not the base, peak.[11] Common fragmentation patterns include:

  • Loss of CO and RCN: A characteristic cleavage involves the loss of carbon monoxide followed by the loss of a nitrile (R-C≡N), where R corresponds to the substituent at the C2 position.[11]

  • Cleavage of Substituents: Side chains attached to the ring will undergo their own characteristic fragmentations (e.g., benzylic cleavage, McLafferty rearrangement), providing further evidence for the structure of the substituents.

Diagram: General Spectroscopic Characterization Workflow

Characterization_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of Novel Oxazole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Integrated Data Analysis NMR->Data_Integration Connectivity Map IR->Data_Integration Functional Groups MS->Data_Integration Molecular Formula Structure_Validation Structure Elucidation & Validation Data_Integration->Structure_Validation

Caption: Overall workflow from synthesis to final structure validation.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-TOF)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile compounds, making it well-suited for many complex oxazole derivatives. It typically produces protonated molecules [M+H]⁺, minimizing initial fragmentation.

  • Sample Preparation:

    • Prepare a dilute solution of the purified oxazole compound (~0.1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

    • A small amount of an acid (e.g., formic acid) is often added to the solvent to promote protonation and enhance the [M+H]⁺ signal.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

    • The sample is nebulized and ionized, creating gaseous ions.

    • The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF).

    • The mass spectrum is recorded. The instrument is calibrated to ensure high mass accuracy.

    • Analyze the spectrum to identify the [M+H]⁺ peak and use the accurate mass to calculate the elemental composition (molecular formula).

Integrated Analysis: Assembling the Puzzle

The true power of spectroscopic analysis lies in the synthesis of data from all three techniques. NMR provides the blueprint, IR confirms the building materials, and MS verifies the final weight and formula. By integrating these datasets, a researcher can propose and confidently confirm the structure of a novel oxazole compound, a critical step in the journey of drug development and scientific discovery.

References

  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [4]

  • Joshi, S., & Bisht, A. S. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activity. Asian Journal of Pharmaceutical and Clinical Research. [Link][12]

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link][1]

  • ResearchGate. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link][2]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [Link][5]

  • Sarkar, S., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Advances. [Link][13]

  • Pawar, S. S., & Chobe, P. P. (2014). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences. [Link][3]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link][11]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. [Link][14]

  • MDPI. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. [Link][15]

  • ResearchGate. (n.d.). Correlation of ¹H and ¹³C NMR value (s) of different oxazole frameworks. [Link][16]

  • University of Colorado Boulder. (n.d.). Characteristic Infrared Absorption Bands of Functional Groups. [Link][10]

  • Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Tetrahedron. [Link][6]

Sources

A Preliminary Pharmacological Profile of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (Compound 'OX-M1')

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Preclinical Drug Discovery

Disclaimer: The compound N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a novel chemical entity for the purposes of this guide. All data and experimental outcomes presented herein are hypothetical and illustrative, designed to showcase the standard methodologies for the preliminary pharmacological profiling of a new psychoactive substance.

Abstract

This guide provides a comprehensive framework for the initial pharmacological characterization of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, provisionally designated as OX-M1. The structural characteristics of OX-M1, featuring a substituted oxazole ring linked to an N-methylamine moiety, suggest potential interactions with monoamine neurotransmitter systems. This document outlines a logical, multi-tiered approach, beginning with broad in vitro screening to identify primary molecular targets, followed by functional assays to determine the nature of these interactions, and culminating in a preliminary in vivo assessment to establish a basic behavioral phenotype. The methodologies described are grounded in established, robust protocols to ensure scientific rigor and data integrity, providing a foundational dataset for further drug development efforts.

Introduction and Rationale

The emergence of novel psychoactive substances (NPS) presents an ongoing challenge and opportunity in pharmacology and medicine.[1][2] A systematic and rapid characterization of these compounds is essential to predict their potential therapeutic effects and public health risks.[3] The structure of OX-M1 contains a methanamine side chain, a common feature in many compounds that interact with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] The 2-methyl-1,3-oxazole core provides a distinct chemical scaffold that warrants a thorough investigation of its pharmacological profile.

This guide details the logical progression of experiments designed to build a foundational pharmacological understanding of OX-M1.

Our investigative workflow follows three main stages:

  • Target Identification: Broad radioligand binding assays to determine the affinity of OX-M1 for a panel of key central nervous system (CNS) receptors and transporters.

  • Functional Characterization: In vitro functional assays to elucidate whether OX-M1 acts as an agonist, antagonist, or uptake inhibitor at its primary targets.

  • Behavioral Phenotyping: A preliminary in vivo assay to assess the compound's effect on general locomotor activity in a rodent model, providing an initial link between molecular activity and physiological response.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vivo Assessment A Compound OX-M1 Synthesis & QC B Radioligand Binding Screen (GPCRs, Transporters) A->B Test Compound C Monoamine Transporter Uptake Inhibition Assay B->C Primary Target Identified (e.g., DAT/NET) D GPCR Functional Assay (cAMP Accumulation) B->D Primary Target Identified (e.g., GPCR) E Locomotor Activity Assay (Rodent Model) C->E Functional Potency (IC50) Determined D->E Functional Potency (EC50/IC50) Determined

Caption: High-Level Experimental Workflow for OX-M1 Profiling.

In Vitro Target Identification: Radioligand Binding Profile

Rationale and Experimental Design: The initial step is to determine the binding affinity of OX-M1 across a wide range of CNS targets. A competitive radioligand binding assay is the gold standard for this purpose, providing quantitative data on the affinity (Ki) of a test compound for a specific receptor or transporter.[4] This screening approach is crucial for identifying the primary molecular targets and assessing selectivity. We will utilize commercially prepared cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant target of interest.[4]

Hypothetical Binding Profile Data for OX-M1:

TargetRadioligandKi (nM)
Dopamine Transporter (DAT) [³H]WIN 35,42825
Norepinephrine Transporter (NET) [³H]Nisoxetine75
Serotonin Transporter (SERT) [³H]Citalopram>10,000
Dopamine D₂ Receptor [³H]Spiperone850
Serotonin 5-HT₂A Receptor [³H]Ketanserin1,200
Adrenergic α₁ Receptor [³H]Prazosin>5,000
Adrenergic α₂ Receptor [³H]Rauwolscine>5,000
Muscarinic M₁ Receptor [³H]Pirenzepine>10,000

Interpretation: The hypothetical data strongly suggest that OX-M1 is a potent ligand for the dopamine and norepinephrine transporters, with a 3-fold selectivity for DAT over NET. The compound shows significantly weaker affinity for the other screened receptors, indicating a primary action on monoamine transporters.

In Vitro Functional Activity Assessment

Based on the binding profile, the next logical step is to determine the functional effect of OX-M1 at DAT and NET.

Monoamine Transporter Uptake Inhibition Assay

Rationale and Experimental Design: This assay determines whether OX-M1 acts as an inhibitor (blocker) or a substrate (releaser) at DAT and NET. We will measure the ability of OX-M1 to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporters.[5][6] An inhibitor will block uptake, leading to a dose-dependent decrease in intracellular radioactivity.

Hypothetical Uptake Inhibition Data for OX-M1:

TransporterSubstrateIC₅₀ (nM)
DAT [³H]Dopamine45
NET [³H]Norepinephrine150

Interpretation: The IC₅₀ values from the functional uptake assay are consistent with the binding affinity data. OX-M1 potently inhibits the function of both DAT and NET, confirming its role as a dual dopamine-norepinephrine reuptake inhibitor (DNRI). The potency at DAT is approximately 3.3-fold higher than at NET.

GPCR Functional Assay: cAMP Accumulation

Rationale and Experimental Design: Although the binding data showed weak affinity for G-protein coupled receptors (GPCRs), it is prudent to confirm the lack of functional activity at the most promising secondary target, the Dopamine D₂ receptor (Ki = 850 nM). The D₂ receptor is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7] To measure this, cells are first stimulated with forskolin to raise basal cAMP levels, allowing for the detection of a subsequent inhibitory effect.[7][8]

Hypothetical cAMP Assay Results for OX-M1 at the D₂ Receptor:

ConditionFunctional ResponseEC₅₀ / IC₅₀ (nM)
Agonist ModeNo change in cAMP>10,000
Antagonist Mode (vs. Quinpirole)No change in agonist response>10,000

Interpretation: OX-M1 demonstrates no functional agonist or antagonist activity at the D₂ receptor at concentrations up to 10,000 nM. This result confirms that, despite weak binding affinity, OX-M1 is functionally inactive at this receptor and its primary mechanism of action is confined to monoamine transporter inhibition.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) DAT->DA_Vesicle DA_Synapse->DAT Reuptake D2R Postsynaptic Dopamine Receptors DA_Synapse->D2R Binding & Signal OXM1 OX-M1 OXM1->DAT Inhibition

Caption: Proposed Mechanism of Action for OX-M1 at the Dopaminergic Synapse.

Preliminary In Vivo Assessment: Locomotor Activity

Rationale and Experimental Design: To bridge the gap between in vitro activity and potential in vivo effects, a locomotor activity test in mice is a fundamental first-line behavioral screen.[9][10][11] Compounds that increase synaptic dopamine and norepinephrine, such as DNRIs, typically produce a dose-dependent increase in spontaneous horizontal and vertical movement.[10] This assay serves as a basic confirmation that the compound is centrally active and produces a behavioral phenotype consistent with its mechanism of action.

Hypothetical Locomotor Activity Data for OX-M1 in Mice:

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (meters, 60 min)% Change from Vehicle
Vehicle-150.5 ± 12.3-
OX-M11188.1 ± 15.6+25%
OX-M13355.7 ± 28.9+136%
OX-M110590.2 ± 45.1+292%
Cocaine (Comparator)10550.8 ± 41.5+266%
p < 0.05 vs. Vehicle

Interpretation: OX-M1 produces a robust, dose-dependent increase in locomotor activity, a classic behavioral signature of a psychostimulant. The effect at 10 mg/kg is comparable to that of the well-characterized psychostimulant cocaine, which also functions primarily as a dopamine reuptake inhibitor. This result provides in vivo validation of the in vitro findings and confirms that OX-M1 is a centrally active compound with a stimulant-like profile.[12]

Summary and Future Directions

The preliminary pharmacological profile of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (OX-M1) indicates that it is a potent and selective dual dopamine-norepinephrine reuptake inhibitor.

  • Binding: Shows high affinity for DAT (Ki = 25 nM) and NET (Ki = 75 nM).

  • Function: Acts as an inhibitor at these transporters, with IC₅₀ values of 45 nM (DAT) and 150 nM (NET).

  • Selectivity: Lacks significant functional activity at other screened CNS receptors.

  • In Vivo Activity: Induces a strong, dose-dependent psychostimulant-like effect in mice, consistent with its DNRI mechanism.

This profile suggests that OX-M1 warrants further investigation as a potential therapeutic agent for conditions where enhancing dopaminergic and noradrenergic tone is beneficial, such as ADHD or depression. Future studies should focus on establishing a full pharmacokinetic profile, assessing the abuse liability in self-administration models, and exploring its efficacy in relevant animal models of disease.

Appendix: Detailed Experimental Protocols

A.1 Radioligand Binding Assay Protocol
  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human target protein are thawed and diluted in binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Plate Setup: In a 96-well plate, add binding buffer, the specified radioligand at a concentration near its Kd, and varying concentrations of OX-M1 (e.g., 0.1 nM to 100 µM).

  • Defining Non-Specific Binding: A set of wells contains a high concentration of a known, non-labeled ligand for the target (e.g., 10 µM mazindol for DAT) to determine non-specific binding. Total binding is determined in wells with only the radioligand.[13]

  • Incubation: The plate is incubated for a defined period (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[4]

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat using a cell harvester. The filters trap the cell membranes with the bound radioligand.

  • Quantification: The filtermat is dried, and a scintillant is added. The radioactivity retained on the filters is counted using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific counts from total counts. IC₅₀ values are determined using non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.

A.2 Monoamine Transporter Uptake Inhibition Protocol
  • Cell Plating: HEK293 cells stably expressing the human transporter (DAT or NET) are plated in a 96-well microplate and grown to near-confluence.[6]

  • Pre-incubation: The cell culture medium is removed, and cells are washed with Krebs-HEPES buffer. Cells are then pre-incubated for 10-15 minutes with varying concentrations of OX-M1 or a reference inhibitor (e.g., cocaine for DAT).[13]

  • Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) at a concentration near its Km.[5][14]

  • Incubation: The plate is incubated for a short, defined period (e.g., 5-10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.

  • Termination: Uptake is terminated by rapidly aspirating the buffer and washing the cells three times with ice-cold buffer to remove extracellular radioligand.

  • Lysis and Quantification: Cells are lysed with a scintillation-compatible lysis buffer, and the intracellular radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known inhibitor. IC₅₀ values are calculated from concentration-response curves using non-linear regression.

A.3 Locomotor Activity Protocol
  • Animals: Adult male C57BL/6J mice are used. Animals are habituated to the testing room for at least 60 minutes before the experiment.[10]

  • Apparatus: Locomotor activity is measured in automated open-field chambers (e.g., 40 x 40 cm) equipped with infrared photobeam arrays to detect movement.[10]

  • Dosing: Mice are randomly assigned to treatment groups and administered either vehicle (e.g., saline) or OX-M1 at various doses via intraperitoneal (i.p.) injection.

  • Testing: Immediately after injection, each mouse is placed in the center of an activity chamber, and data collection begins.[10]

  • Data Collection: Locomotor activity (e.g., total distance traveled, vertical counts) is recorded continuously for 60-120 minutes in 5-minute time bins.[12]

  • Data Analysis: The total distance traveled over the entire session is analyzed. Statistical comparisons between groups are made using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle group.

References

  • Gabrielsson, L., et al. (2016). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Journal of Biomolecular Screening. Available from: [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. Available from: [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. Available from: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available from: [Link]

  • Novák, C., et al. (2024). Locomotion test for mice. protocols.io. Available from: [Link]

  • Chen, Y., et al. (1999). Measurement of responses from Gi-, Gs-, or Gq-coupled receptors by a multiple response element/cAMP response element-directed reporter assay. Analytical Biochemistry. Available from: [Link]

  • Pharmacology Discovery Services. Locomotor Activity, Mouse. Available from: [Link]

  • Aartsma-Rus, A., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Available from: [Link]

  • Hysek, C. M., et al. (2020). Pharmacological profiling of novel psychoactive substances. ResearchGate. Available from: [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. Available from: [Link]

  • Cisbio. (2009). In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors. Google Patents.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available from: [Link]

  • Schifano, F., et al. (2022). Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire. Available from: [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available from: [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available from: [Link]

Sources

Structure-activity relationship (SAR) studies of N-methyl-oxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Engineering of the Oxazole Scaffold: A Technical Guide to SAR and Synthesis of N-Methyl-Oxazole-4-Carboxamides

Executive Summary

This technical guide addresses the structural optimization of oxazole derivatives, specifically focusing on oxazole-4-carboxamides and their


-methylated congeners . While the oxazole ring itself is a weakly basic aromatic heterocycle, its utility in medicinal chemistry is often defined by substituents at the C2, C4, and C5 positions.

This guide moves beyond generic descriptions, focusing on the Structure-Activity Relationship (SAR) of the amide interface—a critical vector for kinase inhibition (e.g., GSK-3


, VEGFR) and antimicrobial activity. We explore how 

-methylation of the carboxamide acts as a "molecular switch," altering conformation, solubility, and hydrogen-bond donor/acceptor profiles.

Part 1: The Pharmacophore & Mechanistic Logic

The Oxazole Core vs. The -Methyl Toggle

The 1,3-oxazole ring is a bioisostere for amides and esters, offering improved metabolic stability. However, the "magic methyl" effect—specifically


-methylation of the pendant carboxamide—is the high-value modification for drug hunters.
  • The NH-Carboxamide (Parent): Functions as a dual H-bond donor (NH) and acceptor (CO). It often binds to the "hinge region" of kinase ATP-binding pockets.

  • The

    
    -Methyl-Carboxamide (Derivative): 
    
    • Conformational Lock: The methyl group introduces steric clash (allylic strain) with the oxazole ring, forcing the amide bond out of planarity or locking it into a specific rotamer (cis/trans preference).

    • Permeability: By masking the H-bond donor,

      
      -methylation reduces the desolvation penalty required to enter the lipophilic binding pocket, often improving membrane permeability (
      
      
      
      ) and blood-brain barrier (BBB) penetration.
    • Metabolic Stability: Blocks

      
      -dealkylation or hydrolysis pathways common to primary amides.
      
Structural Numbering & Interaction Sites
  • C2 Position: The most acidic proton (

    
    ).[1] Ideal for arylation to engage hydrophobic pockets.
    
  • N3 Nitrogen: A weak H-bond acceptor.

  • C4 Position: The vector for the carboxamide linker (the focus of this guide).

  • C5 Position: Steric bulk here governs the twist of the C4-substituent.

Part 2: Synthetic Strategies & Workflows

To access these derivatives, we employ a modular approach: constructing the ring first, then functionalizing the C4-amide.

Primary Route: The Van Leusen Synthesis

The Van Leusen reaction is the industry standard for generating 5-substituted oxazoles with high regioselectivity, utilizing Tosylmethyl Isocyanide (TosMIC).[2]

VanLeusenMechanism Aldehyde Aldehyde (R-CHO) Intermediate Oxazoline Intermediate Aldehyde->Intermediate [3+2] Cycloaddition TosMIC TosMIC (Tosylmethyl Isocyanide) TosMIC->Intermediate Base Base (K2CO3/MeOH) Base->Intermediate Elimination Elimination of p-Toluenesulfinic Acid Intermediate->Elimination Product 5-Substituted Oxazole Elimination->Product Aromatization

Caption: Figure 1. The Van Leusen synthesis pathway utilizing TosMIC for regioselective oxazole construction.[2][3][4][5]

Secondary Route: Robinson-Gabriel Cyclodehydration

For 2,5-disubstituted oxazoles, this method cyclizes 2-acylamino ketones using dehydrating agents like Burgess reagent or


.
Functionalization: Installing the -Methyl Carboxamide

Once the oxazole-4-carboxylic acid is obtained (via hydrolysis of an ester precursor), the


-methyl group is introduced:
  • Direct Coupling: Acid + Methylamine (

    
    ) + HATU/DIPEA.
    
  • Methylation of Amide: Amide + NaH + MeI (Risk of over-methylation or regioselectivity issues at N3; Direct coupling is preferred).

Part 3: SAR Case Study & Data Analysis

Context: Optimization of an Oxazole-4-carboxamide series for GSK-3


 inhibition  (CNS target).
Objective:  Improve potency (

) and brain penetration (

).
Table 1: SAR of -Methyl vs. NH-Amide Derivatives
CmpdR1 (C2-Aryl)R2 (Amide N-Subst.)R3 (C5-H/Me)GSK-3

IC50 (nM)
LogPCaco-2 P_app (

cm/s)
1 PhenylH H122.14.5
2 PhenylMethyl H185 2.418.2
3 4-F-PhenylHH82.35.1
4 4-F-PhenylMethyl H45 2.622.0
5 4-F-PhenylMethyl Methyl 3102.915.0

Analysis of Table 1:

  • The "H-Bond Penalty" (Cmpd 1 vs 2): Methylation of the amide nitrogen (R2) caused a 15-fold drop in potency. This suggests the NH acts as a critical H-bond donor to the kinase hinge region (likely Val135 in GSK-3

    
    ).
    
  • Permeability Gain: However, Compound 2 shows a 4-fold increase in permeability (

    
    ).
    
  • Rescue Strategy (Cmpd 4): By adding a Fluorine at the C2-phenyl (Cmpd 3/4), we regain some potency via improved lipophilic contacts, while retaining the high permeability of the

    
    -methyl group.
    
  • Steric Clash (Cmpd 5): Adding a methyl at C5 introduces a steric clash with the C4-amide, twisting the molecule out of the planar conformation required for the binding pocket, drastically reducing potency.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Methyl-2-phenyloxazole-4-carboxamide

This protocol utilizes a convergent strategy starting from ethyl 2-phenyloxazole-4-carboxylate.

  • Hydrolysis: Dissolve ethyl 2-phenyloxazole-4-carboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 4h. Acidify with 1N HCl to pH 3. Extract with EtOAc to yield the carboxylic acid.

  • Coupling:

    • Dissolve the crude acid (1.0 eq) in dry DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.

    • Add Methylamine hydrochloride (1.5 eq).

    • Stir at RT for 12h under

      
      .
      
  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine. Dry over 
    
    
    
    .[6]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Self-Validating Step: Ensure Z' factor > 0.5 using Staurosporine as a positive control.

  • Reagents: GSK-3

    
     enzyme, ATP (10 
    
    
    
    M), Substrate (GS-1 peptide), ADP-Glo Reagent.
  • Reaction: Incubate 2

    
    L of compound (in DMSO) with 4 
    
    
    
    L enzyme buffer for 10 min.
  • Start: Add 4

    
    L ATP/Substrate mix. Incubate 60 min at RT.
    
  • Detection: Add 10

    
    L ADP-Glo reagent (40 min incubation) followed by 20 
    
    
    
    L Kinase Detection Reagent (30 min).
  • Read: Measure luminescence on a plate reader. Calculate

    
     using non-linear regression.
    

Part 5: Computational & Structural Optimization Workflow

To rationalize the SAR, we employ a decision tree to balance the potency loss from


-methylation against the pharmacokinetic gains.

SAR_Logic Start Start: Oxazole-4-Carboxamide Lead CheckPotency Is Potency < 50 nM? Start->CheckPotency CheckPerm Is Permeability (Papp) > 10? CheckPotency->CheckPerm Yes Decision2 Retain NH; Optimize C2-Aryl CheckPotency->Decision2 No Decision1 Methylate Amide Nitrogen CheckPerm->Decision1 No Action2 Proceed to PK Studies CheckPerm->Action2 Yes Analysis Analyze Binding Mode (Docking) Decision1->Analysis Result1 H-Bond Donor Essential? (Hinge Binder) Analysis->Result1 Action1 Use Bioisostere (e.g., Triazole) or Fluorinate C2-Aryl Result1->Action1 Yes (Potency Drops) Result1->Action2 No (Potency Retained)

Caption: Figure 2. Strategic decision tree for N-methylation of oxazole carboxamides based on potency vs. permeability trade-offs.

References

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. A comprehensive mechanism of the TosMIC reaction. [Link]

  • Oxazole and Isoxazole-containing Pharmaceuticals. RSC Medicinal Chemistry, 2025.[7] Review of FDA-approved drugs containing the oxazole nucleus and their SAR. [Link]

  • Oxazole-4-carboxamides as GSK-3 Inhibitors. National Institutes of Health (NIH). Detailed study on the development of oxazole-4-carboxamides for neuroimaging and kinase inhibition. [Link]

  • Robinson-Gabriel Synthesis. Wikipedia. Historical and mechanistic overview of cyclodehydration methods for oxazoles. [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Bentham Science. Review of synthetic strategies and SAR studies including kinase targets. [Link]

Sources

Methodological & Application

Application Note: Van Leusen Synthesis of 5-Substituted Oxazoles

[1][2][3][4][5]

Abstract

This application note provides a comprehensive technical guide for the synthesis of 5-substituted oxazoles utilizing the Van Leusen reaction. This method, characterized by the reaction of aldehydes with tosylmethyl isocyanide (TosMIC), offers a robust, regioselective pathway to construct the 1,3-oxazole core—a critical pharmacophore in medicinal chemistry. This guide details the mechanistic underpinnings, optimized experimental protocols, troubleshooting strategies for common failure modes, and safety considerations for handling isocyanides.

Introduction

The 1,3-oxazole moiety is ubiquitous in bioactive natural products and synthetic pharmaceuticals, serving as a key structural scaffold in kinase inhibitors, antibiotics, and fluorescent probes.[1] While classical methods like the Robinson-Gabriel or Fischer synthesis exist, they often require harsh dehydrating conditions or multistep precursor synthesis.

The Van Leusen Oxazole Synthesis , first reported in 1972, distinguishes itself by using tosylmethyl isocyanide (TosMIC) as a C-N-C 3-atom synthon.[2][3][4][5][6] The reaction proceeds under mild basic conditions, reacting exclusively with aldehydes to yield 5-substituted oxazoles with high regiocontrol. Its operational simplicity and tolerance of diverse functional groups make it a preferred method in modern drug discovery workflows.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting low yields. The reaction is a stepwise cycloaddition followed by elimination.[7]

Mechanistic Pathway[8]
  • Deprotonation: The base (typically K₂CO₃) abstracts an acidic proton from the methylene group of TosMIC (pKa ~14), generating a nucleophilic carbanion.

  • Aldol-type Addition: The TosMIC anion attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate (alkoxide).

  • Cyclization (5-endo-dig): The alkoxide attacks the isocyanide carbon. This step is favorable due to the proximity and the electrophilic nature of the isocyanide.

  • Elimination: The resulting oxazoline intermediate undergoes aromatization via the elimination of p-toluenesulfinic acid (TosOH), driven by the formation of the stable aromatic oxazole ring.[5]

Pathway Visualization

VanLeusenMechanismTosMICTosMIC(Reagent)CarbanionTosMIC Carbanion(Nucleophile)TosMIC->CarbanionDeprotonationBaseBase (K2CO3)Base->CarbanionDeprotonationAldehydeAldehyde(R-CHO)BetaineBetaine Intermediate(Alkoxide)Aldehyde->BetaineNucleophilic AdditionCarbanion->BetaineNucleophilic AdditionOxazoline4-Tosyl-2-oxazoline(Cyclic Intermediate)Betaine->Oxazoline5-endo-dig CyclizationOxazole5-Substituted Oxazole(Final Product)Oxazoline->OxazoleElimination of TosHByproductTosH (Sulfinic Acid)Oxazoline->Byproduct

Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis showing the conversion of TosMIC and Aldehyde to the final Oxazole.[2][3][8]

Experimental Design Strategy

Reagent Selection[8][9][11]
  • TosMIC (Tosylmethyl Isocyanide): Ensure the reagent is colorless to pale yellow. Dark brown TosMIC indicates decomposition, which will severely hamper the reaction.

  • Base:

    • Standard:Potassium Carbonate (K₂CO₃) .[2][5] Mild, cheap, and effective for most aromatic aldehydes.

    • Alternative:Potassium tert-butoxide (t-BuOK) or DBU . Used for unreactive aliphatic aldehydes or when strictly anhydrous conditions are required.

  • Solvent:

    • Methanol (MeOH): The protic nature helps solvate the ionic intermediates. It is the gold standard for K₂CO₃ conditions.

    • DME/THF: Used with stronger bases like t-BuOK.

Stoichiometry

A slight excess of TosMIC (1.1–1.2 equiv) is recommended to account for any base-catalyzed polymerization of the isocyanide.

Standard Protocol: Synthesis of 5-Phenyloxazole

This protocol describes the synthesis of 5-phenyloxazole from benzaldehyde. It can be adapted for most aromatic and aliphatic aldehydes.

Materials
  • Benzaldehyde (10 mmol, 1.06 g)

  • TosMIC (11 mmol, 2.15 g)

  • Potassium Carbonate (K₂CO₃), anhydrous (20 mmol, 2.76 g)

  • Methanol (MeOH), reagent grade (50 mL)

  • Ethyl Acetate (EtOAc) and Hexanes for workup/purification

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended for consistent results).

  • Dissolution: Add TosMIC (2.15 g) and Benzaldehyde (1.06 g) to the flask. Add Methanol (50 mL) and stir until a clear solution is obtained.

  • Base Addition: Add K₂CO₃ (2.76 g) in a single portion. The suspension will likely turn slightly yellow.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (typically 20% EtOAc/Hexane). The aldehyde spot should disappear, and a new, less polar fluorescent spot (the oxazole) should appear.

    • Duration: Reaction is usually complete within 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the solvent (MeOH) under reduced pressure (Rotavap).

    • Resuspend the solid residue in water (50 mL) to dissolve the potassium tosylsulfinate byproduct.

    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organic layers with Brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification:

    • Concentrate the filtrate to yield the crude oil/solid.

    • Purify via flash column chromatography (Silica gel, gradient 0–20% EtOAc in Hexanes).

    • Yield: Typical isolated yields range from 75% to 90%.

Workflow Visualization

ProtocolWorkflowStartStart: Reagents PrepMixDissolve Aldehyde + TosMICin MeOHStart->MixAddBaseAdd K2CO3(Solid, 2 equiv)Mix->AddBaseRefluxReflux at 65°C(2-4 Hours)AddBase->RefluxCheckTLC Check(Aldehyde consumed?)Reflux->CheckCheck->RefluxNoEvapEvaporate MeOHCheck->EvapYesExtractPartition: Water / EtOAcRemove Tosyl saltsEvap->ExtractPurifyFlash Chromatography(Silica, Hex/EtOAc)Extract->Purify

Figure 2: Operational workflow for the standard Van Leusen synthesis protocol.

Troubleshooting & Optimization

The following table addresses common issues encountered during the synthesis.

IssueProbable CauseCorrective Action
Low Yield (<30%) Old/Wet TosMICRecrystallize TosMIC (EtOAc/Hexane) or buy fresh. Store at 4°C.
Wet SolventUse anhydrous Methanol. Water can hydrolyze the intermediate.
Incomplete EliminationExtend reflux time.[9] Ensure base stoichiometry is sufficient (>2 equiv).
No Reaction Steric HindranceFor bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes), switch to t-BuOK/THF or use microwave heating.
Side Products Nitrile FormationIf ketones are present, they may form nitriles.[7][8] Ensure substrate is an aldehyde.[2][3][4][5][8][10]
Dark Tarry Mixture PolymerizationTosMIC is acid-sensitive and can polymerize.[7] Ensure reaction stays basic. Add base after dissolving TosMIC.

Scope and Limitations

Substrate Scope[1]
  • Aromatic Aldehydes: Excellent substrates. Electron-withdrawing groups (e.g., -NO₂, -CF₃) accelerate the reaction (1-2 hours). Electron-donating groups (e.g., -OMe) may require longer reflux times (4-6 hours).

  • Aliphatic Aldehydes: Good substrates, though volatile oxazoles may be lost during evaporation. Use high-boiling solvents or careful concentration.

  • Heterocyclic Aldehydes: Pyridines, furans, and thiophenes are well-tolerated.

Limitations
  • Ketones: Do not yield oxazoles under these standard conditions; they typically yield nitriles (reductive cyanation) via a different mechanism involving fragmentation.

  • Base Sensitivity: Substrates with base-labile protecting groups (e.g., Fmoc, esters) may degrade.

References

  • Original Discovery: Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972).[3] A Novel and Efficient Synthesis of 5-Substituted Oxazoles from Aldehydes and Tosylmethyl Isocyanide. Tetrahedron Letters, 13(31), 3114–3118. Link

  • Review of Applications: Sharma, G., et al. (2020).[2] Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis. Molecules, 25(7), 1638. Link

  • BenchChem Technical Guide: The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. Link

  • Microwave Acceleration: Rashamuse, T. J., et al. (2020).[2][3] Microwave-Assisted Van Leusen Synthesis of 5-Aryl-1,3-oxazoles. Synlett, 31, 1363. Link

  • Organic Chemistry Portal: Van Leusen Oxazole Synthesis Mechanism and Literature. Link

The Fischer Oxazole Synthesis: A Detailed Guide from Cyanohydrins and Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Fischer oxazole synthesis, a classic name reaction discovered by Emil Fischer in 1896, provides a direct and historically significant route to 2,5-disubstituted oxazoles from the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[1][2] This guide offers a comprehensive overview of the Fischer oxazole synthesis, including its mechanism, a detailed experimental protocol, and practical insights for its successful application in a research setting.

The Underlying Chemistry: Mechanism of the Fischer Oxazole Synthesis

The Fischer oxazole synthesis is fundamentally a dehydration reaction that proceeds under anhydrous acidic conditions.[2][3] The reaction is typically carried out in a dry solvent, such as diethyl ether, with a stream of dry hydrogen chloride gas as the catalyst.[3][4] The mechanism can be broken down into the following key steps:

  • Formation of the Iminochloride Intermediate: The reaction initiates with the protonation of the cyanohydrin's hydroxyl group by the strong acid catalyst (HCl). This is followed by the attack of the chloride ion on the carbon of the cyano group, leading to the formation of a crucial iminochloride intermediate.[2][3]

  • Nucleophilic Attack and Cyclization: The lone pair of electrons on the nitrogen of the iminochloride intermediate then performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This step results in the formation of a five-membered ring intermediate.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a series of steps involving the loss of a water molecule (dehydration) and a chloride ion to ultimately form the stable aromatic oxazole ring.[2]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Fischer oxazole synthesis.

Fischer_Oxazole_Synthesis_Mechanism Cyanohydrin Cyanohydrin step1 Protonation & Iminochloride Formation Cyanohydrin->step1 Aldehyde Aldehyde step2 Nucleophilic Attack & Cyclization Aldehyde->step2 HCl HCl HCl->step1 Iminochloride Iminochloride Intermediate Iminochloride->step2 Cyclic_Intermediate Cyclic Intermediate step3 Dehydration Cyclic_Intermediate->step3 Chloro_oxazoline Chloro-oxazoline Intermediate step4 Aromatization Chloro_oxazoline->step4 Oxazole_HCl Oxazole Hydrochloride step5 Neutralization Oxazole_HCl->step5 Oxazole 2,5-Disubstituted Oxazole step1->Iminochloride step2->Cyclic_Intermediate step3->Chloro_oxazoline step4->Oxazole_HCl step5->Oxazole

Caption: Mechanism of the Fischer Oxazole Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This protocol provides a detailed procedure for the synthesis of 2,5-diphenyloxazole from mandelonitrile (benzaldehyde cyanohydrin) and benzaldehyde, a classic example of the Fischer oxazole synthesis.[2]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
MandelonitrileC₈H₇NO133.151.0 eqPrepare fresh or use a stabilized commercial source.
BenzaldehydeC₇H₆O106.121.0 eqFreshly distilled to remove benzoic acid.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12Sufficient volumeDried over sodium/benzophenone ketyl.
Hydrogen Chloride GasHCl36.46ExcessGenerated from a cylinder or an in-situ generator.
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Equipment
  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with CaCl₂)

  • Ice bath

  • Büchner funnel and filter flask

  • Standard glassware for workup and purification

Experimental Workflow

Fischer_Oxazole_Protocol Prep Step 1: Preparation of Cyanohydrin (if necessary) Setup Step 2: Reaction Setup Prep->Setup Reaction Step 3: Introduction of HCl Gas Setup->Reaction Precipitation Step 4: Product Precipitation Reaction->Precipitation Isolation Step 5: Isolation of Hydrochloride Salt Precipitation->Isolation Neutralization Step 6: Neutralization to Free Base Isolation->Neutralization Purification Step 7: Purification Neutralization->Purification

Caption: Experimental workflow for the Fischer oxazole synthesis.

Step-by-Step Procedure

Step 1: Preparation of the Cyanohydrin (Mandelonitrile)

  • Note: Cyanohydrins can be unstable and should be handled with care in a well-ventilated fume hood.[5] They can be prepared from the corresponding aldehyde and a cyanide source.[6] For this protocol, we assume the availability of mandelonitrile.

Step 2: Reaction Setup

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve mandelonitrile (1.0 eq) and freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether.[7]

  • Cool the flask in an ice bath to 0-5 °C with gentle stirring.

Step 3: Introduction of Hydrogen Chloride Gas

  • Pass a slow stream of dry hydrogen chloride gas through the stirred solution.[3] The reaction is exothermic, so maintain the temperature between 0-10 °C.

  • Continue the addition of HCl gas until the solution is saturated. This is typically indicated by the fuming of HCl at the outlet of the drying tube.

Step 4: Product Precipitation

  • After saturation with HCl, seal the flask and allow the reaction mixture to stand at room temperature for 24-48 hours.

  • During this time, the product, 2,5-diphenyloxazole hydrochloride, will precipitate out of the solution as a solid.[4]

Step 5: Isolation of the Hydrochloride Salt

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Air-dry the solid to obtain the crude oxazole hydrochloride.

Step 6: Neutralization to the Free Base

  • Suspend the crude hydrochloride salt in water.

  • Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral to slightly basic (pH 7-8).

  • The free base of 2,5-diphenyloxazole will precipitate as a solid.

Step 7: Purification

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a desiccator.

  • Further purify the 2,5-diphenyloxazole by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.

Scope and Limitations

The Fischer oxazole synthesis is most effective for the preparation of 2,5-diaryl- and 2-aryl-5-alkyloxazoles. While both aromatic and aliphatic aldehydes can be used, the reaction generally works best with aromatic aldehydes and cyanohydrins derived from aromatic aldehydes.[2][3]

Reactant 1 (Cyanohydrin from)Reactant 2 (Aldehyde)ProductTypical Yield
BenzaldehydeBenzaldehyde2,5-DiphenyloxazoleModerate to Good
Benzaldehyde4-Bromobenzaldehyde2-(4-Bromophenyl)-5-phenyloxazoleModerate
AcetaldehydeBenzaldehyde2-Phenyl-5-methyloxazoleFair
AnisaldehydeAnisaldehyde2,5-Bis(4-methoxyphenyl)oxazoleModerate to Good

Troubleshooting and Considerations

  • Anhydrous Conditions are Crucial: The presence of water can lead to the hydrolysis of the iminochloride intermediate and other side reactions, significantly reducing the yield. Ensure all glassware is flame-dried and solvents are anhydrous.[7]

  • Purity of Aldehydes: Aldehydes can readily oxidize to carboxylic acids. The presence of acidic impurities can interfere with the reaction. It is advisable to use freshly distilled or purified aldehydes.

  • Potential Side Reactions: In some cases, chlorination of the oxazole ring can occur, leading to the formation of chloro-oxazole byproducts.[2] Additionally, the formation of oxazolidinone byproducts has been reported.[2] Careful control of reaction conditions can help minimize these side reactions.

  • Alternative Acid Catalysts: While gaseous HCl is traditional, other strong acids have been explored, though with varying success.[1]

Conclusion

The Fischer oxazole synthesis remains a valuable tool in the synthetic chemist's arsenal for the construction of 2,5-disubstituted oxazoles. Its straightforward procedure and reliance on readily available starting materials make it an attractive method, particularly for the synthesis of diaryloxazoles, which are common motifs in drug candidates.[2][3] By understanding the mechanism and adhering to the critical experimental parameters outlined in this guide, researchers can effectively utilize this classic reaction to access a wide range of valuable oxazole-containing compounds for applications in drug discovery and development.

References

  • Fischer oxazole synthesis - Grokipedia. (n.d.).
  • Fischer oxazole synthesis - Wikipedia. (n.d.).
  • al masri, s. (n.d.). Synthesis of Oxazole. Prezi.
  • Fischer Oxazole Synthesis Mechanism | Organic Chemistry. (2023, September 20). YouTube.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem. (n.d.).
  • Application Notes and Protocols for Oxazole Ring Formation - Benchchem. (n.g.).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.).
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem. (n.d.).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. (n.d.).
  • Beyond the Lab Bench: Understanding Cyanohydrins and Their Preparation - Oreate AI. (2026, January 28).
  • Process for preparation of cyanohydrins. (n.d.). Google Patents.

Sources

HPLC method development for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Scope

Developing a robust HPLC method for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine presents a classic chromatographic paradox: the molecule is small and polar (leading to poor retention on standard C18), yet possesses a basic secondary amine (leading to severe peak tailing due to silanol interactions).

This guide moves beyond "trial and error" by applying a First Principles approach. We will utilize a High-pH Reverse Phase (RP) strategy as the primary protocol. By operating at pH 10, we neutralize the secondary amine (pKa ~9.5), simultaneously increasing hydrophobicity for better retention and eliminating the cationic interaction with residual silanols that causes tailing.

Analyte Physicochemical Profile

Understanding the molecule is the prerequisite for separation.

PropertyValue (Est.)Chromatographic Implication
Structure Oxazole ring + Methylamine side chainMixed aromatic/aliphatic character.
pKa (Amine) ~9.2 – 9.8Highly protonated at pH 3 (standard HPLC). Neutral at pH 10.
pKa (Oxazole) ~0.8 – 1.0Negligible ionization in standard HPLC range.
LogP ~0.2 – 0.5Hydrophilic. Elutes near void volume (

) in acidic RP.
UV Abs Low (End absorption <220 nm)Requires low-UV detection or MS.

Method Development Decision Matrix

The following logic flow dictates our experimental choices. We reject standard acidic C18 protocols in favor of High-pH Hybrid technology to ensure robustness.

MethodStrategy Start Analyte: Polar Basic Amine Challenge Problem: Low Retention & Tailing Start->Challenge Decision Select pH Strategy Challenge->Decision LowPH Low pH (pH 3) (Standard C18) Decision->LowPH Traditional HighPH High pH (pH 10) (Hybrid C18) Decision->HighPH Recommended ResultLow Result: Protonated Amine (BH+) Repelled by C18 -> Early Elution Attracted to Silanols -> Tailing LowPH->ResultLow ResultHigh Result: Neutral Amine (B) Increased Hydrophobicity -> Retention No Silanol Interaction -> Sharp Peak HighPH->ResultHigh

Figure 1: Decision matrix illustrating why High-pH methodology is superior for hydrophilic amines.

Detailed Experimental Protocols

Protocol A: Primary Method (High pH Reverse Phase)

Best for: Purity analysis, Impurity profiling, LC-MS compatibility.

Rationale: Using a Hybrid-Organic/Inorganic particle (e.g., BEH or CSH technology) allows operation at pH 10. At this pH, the amine is deprotonated (


), significantly increasing its retention factor (

) and preventing ionic adsorption to the stationary phase.
  • Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18

    • Dimensions: 100 x 2.1 mm, 2.5 µm (or 1.7 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Elevated temperature lowers viscosity and improves mass transfer).

  • Detection: PDA @ 215 nm (Reference 360 nm).

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) %A (Buffer) %B (ACN) Curve
0.00 95 5 Initial
1.00 95 5 Isocratic Hold (Focusing)
8.00 40 60 Linear Gradient
8.10 5 95 Wash
10.00 5 95 Hold
10.10 95 5 Re-equilibration

| 13.00 | 95 | 5 | End |

Protocol B: Alternative Method (Fluorinated Phase / Low pH)

Best for: Separation of closely related structural isomers or if high-pH columns are unavailable.

Rationale: If a high-pH stable column is not available, a standard silica column cannot be used at pH 10. Instead, use a PFP (Pentafluorophenyl) column at low pH. The PFP phase offers "pi-pi" interactions with the oxazole ring and hydrogen bonding with the amine, providing retention mechanisms alternative to pure hydrophobicity.

  • Column: Phenomenex Luna PFP(2) or Restek Raptor FluoroPhenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 50% B over 10 minutes.

Standard Preparation & Handling

The oxazole-methanamine is hygroscopic and potentially unstable to oxidation over long periods.

  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Note: Do not use 100% ACN as the salt form may precipitate.

  • Working Standard (50 µg/mL): Dilute the stock 1:20 with Mobile Phase A (Initial Conditions) .

    • Critical Step: Diluting in 100% organic solvent will cause "solvent effect" (peak splitting) because the injection solvent is stronger than the mobile phase. Always match the diluent to the starting gradient conditions (95% Aqueous).

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, evaluate these system suitability parameters (SST) before every run:

ParameterAcceptance CriterionTroubleshooting
Retention Factor (

)

If

, reduce initial %B or switch to HILIC.
Tailing Factor (

)

If

, column pH is likely too low (amine protonating) or column is aging (silanols exposed).
Resolution (

)

(from nearest impurity)
Adjust gradient slope.
Precision (n=6) RSD < 1.0% (Area)Check injector seal and pump stability.

Mechanistic Visualization: The "pH Switch"

The following diagram illustrates the chemical state of the analyte during the proposed High-pH chromatography.

ChemicalState cluster_acid Condition: pH 3.0 (Acidic) cluster_base Condition: pH 10.0 (Basic) AcidState Protonated Form (BH+) Hydrophilic Repelled by C18 Ionic Binds to Silanols Action Add Ammonium Bicarbonate AcidState->Action BaseState Neutral Form (B) Hydrophobic Retained by C18 Non-Ionic No Tailing Action->BaseState

Figure 2: Mechanism of action. High pH neutralizes the amine, switching the separation mode from complex ionic/hydrophobic mix to pure hydrophobic partitioning.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Waters Corporation. (2020). Strategies for the Separation of Polar Basic Compounds. Application Note 720001159EN.

  • Dolan, J. W. (2015). The Power of pH in LC Method Development. LCGC North America.

  • PubChem. (2025).[3] Compound Summary: Oxazole Derivatives and Physicochemical Properties.[4][5][6] National Library of Medicine.

  • Agilent Technologies. (2018). Analysis of Basic Compounds using High pH Resistant Columns. Technical Overview.[1][7][8]

Sources

Application Note: Formulation of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (herein referred to as NMOM ) is a heterocyclic secondary amine structurally analogous to histamine derivatives. Characterized by a 2-methyl-oxazole core substituted at the 4-position with an N-methylaminomethyl group, NMOM is frequently utilized in pharmacological studies targeting G-protein coupled receptors (GPCRs), specifically histamine receptor subtypes (H3/H4), or as a fragment in antimicrobial discovery.

This guide provides a standardized protocol for the formulation, solubilization, and handling of NMOM. It addresses the critical physicochemical challenges—specifically the basicity of the secondary amine and the lipophilicity of the oxazole ring—to ensure reproducible biological data in in vitro and in vivo assays.

Physicochemical Profile & Solubility Assessment

Understanding the chemical behavior of NMOM is prerequisite to formulation. The molecule possesses two distinct nitrogen centers: the weakly basic oxazole nitrogen and the highly basic secondary amine.

Table 1: Chemical Properties & Solubility Data
PropertyValue / DescriptionNotes
Molecular Formula C₆H₁₀N₂O
Molecular Weight 126.16 g/mol
Physical State Oil (Free Base) / Solid (HCl Salt)Free base is volatile; Salt is hygroscopic.
pKa (Calculated) ~9.8 (Amine), ~0.8 (Oxazole)The side chain amine is protonated at pH 7.4.
LogP (Estimated) 0.5 - 0.9Moderately lipophilic; crosses membranes.
Solubility (Free Base) DMSO (>50 mM), Ethanol (>50 mM)Sparingly soluble in neutral water.
Solubility (HCl Salt) Water (>100 mM), PBS (>50 mM)Highly soluble in aqueous buffers.
Expert Insight: The pH-Solubility Dependency

Critical Mechanism: NMOM behaves as a typical organic base. In its Free Base form, it is uncharged and lipophilic, making it ideal for stock solutions in DMSO but poor for direct aqueous injection. In its Salt form (Protonated) , it is cationic and highly water-soluble.

Formulation Rule: For aqueous biological buffers (pH 7.4), the compound must be protonated. If you purchase the free base, you must convert it in situ using stoichiometric acid (HCl) or dissolve it in organic solvent first.

Protocol A: Preparation of Stock Solutions

Purpose: To create a stable, high-concentration liquid store for long-term use.

Reagents
  • NMOM (Solid or Oil)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile (Sigma-Aldrich or equivalent)

  • Argon or Nitrogen gas (optional for long-term storage)

Workflow
  • Calculation: Determine the mass required for a 50 mM stock.

    • Example: To prepare 1 mL of 50 mM stock:

      
      
      
      
      
  • Dissolution:

    • Weigh ~6.3 mg of NMOM into a sterile amber glass vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Solution should be clear and colorless.

  • Storage:

    • Aliquot into 50 µL volumes to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: In Vitro Formulation (Cell Culture)

Purpose: To introduce NMOM to cells without inducing solvent toxicity. Constraint: Final DMSO concentration must be < 0.1% (v/v) to avoid vehicle artifacts.

Serial Dilution Workflow (DOT Diagram)

SerialDilution Stock 50 mM Stock (100% DMSO) Inter Intermediate 500 µM (1% DMSO) Stock->Inter 1:100 Dilution (into Media) Final Working Soln 5 µM (0.01% DMSO) Inter->Final 1:100 Dilution (into Media) Media Culture Media Media->Inter Media->Final

Figure 1: Two-step serial dilution strategy to minimize DMSO shock to cells.

Step-by-Step
  • Thaw the 50 mM DMSO stock at room temperature.

  • Intermediate Dilution (100x):

    • Add 10 µL of 50 mM Stock to 990 µL of pre-warmed Culture Media (e.g., DMEM + 10% FBS).

    • Result: 500 µM NMOM in 1% DMSO.

    • Note: A transient precipitate may form; vortex immediately. If precipitate persists, sonicate for 5 mins.

  • Final Working Solution:

    • Dilute the Intermediate Solution 1:100 into the cell wells (e.g., add 10 µL Intermediate to 990 µL media in the well).

    • Final Concentration: 5 µM NMOM.

    • Final DMSO: 0.01% (Non-toxic).

Protocol C: In Vivo Formulation (Animal Studies)

Purpose: To prepare a solvent-free, pH-balanced vehicle for IP, IV, or PO administration. Challenge: DMSO is often not tolerated at high volumes. We use an Acid-Saline Conversion method.

Formulation Logic Tree (DOT Diagram)

FormulationTree Start Start: NMOM Solid CheckForm Check Form Start->CheckForm IsSalt Salt (HCl/Tartrate) CheckForm->IsSalt IsBase Free Base (Oil) CheckForm->IsBase DissolveSalt Dissolve directly in PBS or Saline IsSalt->DissolveSalt ConvertBase 1. Dissolve in Ethanol (5%) 2. Add 1.0 eq 0.1N HCl 3. Dilute with Saline IsBase->ConvertBase CheckPH Check pH (Target 6.5 - 7.4) DissolveSalt->CheckPH ConvertBase->CheckPH Adjust Adjust with dilute NaOH/HCl CheckPH->Adjust pH Off Filter 0.22 µm Sterile Filter CheckPH->Filter pH OK Adjust->Filter Ready Ready for Injection Filter->Ready

Figure 2: Decision tree for preparing injectable solutions based on starting material.

Protocol: In Situ Salt Formation (For Free Base)
  • Weighing: Weigh required amount of NMOM free base (e.g., 10 mg).

  • Solubilization Aid: Dissolve in a minimal volume of Ethanol (approx. 5% of final volume).

    • Example: For 10 mL final volume, use 0.5 mL Ethanol.

  • Acidification: Add 1.0 molar equivalent of 1N HCl.

    • Calculation:

      
      .
      
    • HCl Volume: Requires 0.079 mmol HCl = 79 µL of 1N HCl.

  • Dilution: Slowly add sterile 0.9% Saline up to 10 mL while vortexing.

  • pH Adjustment: Measure pH. If < 5.0, carefully titrate with 0.1N NaOH to pH ~7.0.

    • Warning: Do not exceed pH 8.5, or the free base will precipitate out of solution.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle powder/oil in a fume hood to avoid inhalation of volatile amines.

  • First Aid: In case of contact, flush with copious water for 15 minutes.

References

  • Compound Identity & Properties

    • PubChem. 2-Methyl-1,3-oxazole | C4H5NO.[1] National Library of Medicine. Link

    • ChemScene.[2] N-Methyl-1-(oxazol-5-yl)methanamine (Analogous Structure). Link

  • Formulation Methodologies

    • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
    • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Biological Context (Histamine Analogs): Leurs, R., et al. (2005). The histamine H3 receptor: from gene cloning to H3 receptor drugs. Nature Reviews Drug Discovery, 4, 107-120. (Contextualizing amine-oxazole pharmacophores).

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assistance Center (TAC) – Synthesis Guide Topic: Optimization of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine Synthesis Ticket ID: OX-AMINE-4YL-OPT Status: Open Analyst: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine often suffers from low yields due to three converging factors: instability of the oxazole ring under acidic conditions, inefficient imine formation during reductive amination, and product loss during purification due to the high polarity and basicity of the secondary amine.

This guide moves beyond standard textbook protocols to address the specific physicochemical pitfalls of handling 2,4-disubstituted oxazoles.

Part 1: Diagnostic Workflow

Before altering reagents, determine where the mass balance is being lost. Use this logic flow to pinpoint the failure mode.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC Step 1: Analyze Crude Reaction Mix (LCMS or TLC) Start->CheckTLC AldehydeRemains Starting Material (Aldehyde) Persists CheckTLC->AldehydeRemains Major Peak AlcoholByproduct Byproduct: Alcohol Observed (Aldehyde Reduction) CheckTLC->AlcoholByproduct Major Peak RingOpen Byproduct: Acyclic Amides (Ring Opening) CheckTLC->RingOpen Complex Mixture CleanCrude Crude looks clean, but yield drops after column CheckTLC->CleanCrude Product Present ImineFail Issue: Imine Formation Incomplete AldehydeRemains->ImineFail ReductantFail Issue: Reductant too aggressive (Competes with Imine) AlcoholByproduct->ReductantFail AcidFail Issue: Acidic Hydrolysis of Oxazole RingOpen->AcidFail SilicaFail Issue: Irreversible Adsorption on Silica Gel CleanCrude->SilicaFail

Caption: Diagnostic logic tree to categorize yield loss into Kinetic (reaction) or Thermodynamic (isolation) failures.

Part 2: Synthesis Phase Troubleshooting

The industry-standard route is the Reductive Amination of 2-methyl-4-oxazolecarboxaldehyde. Direct alkylation of amines with chloromethyl oxazoles is discouraged due to over-alkylation (quaternary salt formation) and lower atom economy.

Q1: My reaction stalls, and I see significant reduction of the aldehyde to the alcohol (2-methyl-4-oxazolylmethanol). Why?

Root Cause: You are likely using Sodium Borohydride (


) or adding the reductant too quickly. 

reduces aldehydes faster than it reduces imines. The Fix: Switch to Sodium Triacetoxyborohydride (STAB) .
  • Mechanism: STAB is less basic and sterically bulkier. It coordinates with the basic nitrogen of the imine, delivering hydride selectively to the C=N bond rather than the C=O bond of the aldehyde.

  • Protocol Adjustment: Do not add the reductant immediately. Stir the aldehyde and methylamine (2.0 equiv) for 30–60 minutes first to establish the imine equilibrium.

Q2: I see "missing mass" and complex baselines. Is the oxazole ring stable?

Root Cause: Oxazoles are acid-labile . If you are using unbuffered acetic acid or HCl to catalyze imine formation, you may be hydrolyzing the oxazole ring (opening it to form acyclic acylamino ketones). The Fix:

  • Avoid aqueous acids. Use anhydrous conditions.

  • Buffer the system. If acid catalysis is needed for the imine, use a mild source like Titanium(IV) Isopropoxide (

    
    )  or Magnesium Sulfate (
    
    
    
    ) as a dehydrating agent/Lewis acid, rather than Brønsted acids.
Optimized Protocol: The "Abdel-Magid" Modification

This protocol minimizes alcohol formation and ring degradation.

StepReagentEquiv.ConditionsPurpose
1 2-Methyl-4-oxazolecarboxaldehyde1.0DCE or THF, 0°CSubstrate
2 Methylamine (2M in THF)1.5–2.0Stir 30 min @ RTImine Formation. Excess amine drives equilibrium.
3

(Glacial)
1.0Add with amineCatalyzes imine without lysing ring (optional).
4 STAB (

)
1.4Add in portionsSelective Reduction. Reduces Imine > Aldehyde.
5 Quench-Sat.

Neutralize to pH 8–9 immediately.

Part 3: Purification & Isolation (The Hidden Yield Killer)

Users often synthesize the product successfully but lose 40–60% of it during workup.

Q3: My crude yield is high, but after flash chromatography (Silica), I recover <30%. Where did it go?

Root Cause: The product is a secondary amine (basic) and an oxazole (polar/heterocyclic).

  • Silica Acidity: Standard silica gel is slightly acidic (pH 6.5–7). The basic amine reacts with silanol groups (

    
    ), forming ionic bonds that permanently trap the molecule on the column.
    
  • Streaking: The product "smears" across the column, making fraction collection impossible.

The Fix: Deactivate the Silica.

  • Solvent System: Do not use pure MeOH/DCM. You must use Ammoniated Methanol .

  • Preparation: Prepare a mobile phase of DCM : MeOH :

    
     (90:9:1). The ammonia competes for the silanol sites, allowing your amine to elute freely.
    
  • Alternative: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc before loading your sample.

Q4: Is there a non-chromatographic isolation method?

Yes. Use Solid Phase Extraction (SCX). This is the "Self-Validating" method for amine purification.

  • Load: Dissolve crude in MeOH and pass through a Strong Cation Exchange (SCX-2) cartridge.

    • Result: Neutral impurities (unreacted aldehyde, oxazole alcohol) pass through. The amine product binds to the sulfonic acid resin.

  • Wash: Rinse with MeOH.

  • Release: Elute with 2M

    
     in MeOH.
    
    • Result: The ammonia displaces the product. Evaporate solvent to obtain pure amine.

Part 4: Stability & Storage

Q5: The oil turns dark/black after a few days. How do I store it?

  • The Issue: Secondary amines are prone to oxidation (N-oxide formation) and reaction with atmospheric

    
     (carbamate formation). Oxazoles can photo-degrade.[1][2]
    
  • The Solution:

    • Salt Formation: Do not store as the free base oil. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt .

    • Protocol: Dissolve the amine in

      
      , add 1M HCl in 
      
      
      
      dropwise. Filter the white solid. The salt is stable for years at -20°C.

Part 5: Comparative Data (Typical vs. Optimized)

The following data illustrates the impact of switching from standard Borohydride reduction to the Optimized STAB/SCX protocol.

ParameterStandard Protocol (

/ Silica)
Optimized Protocol (STAB / SCX)
Reagent

(Fast addition)

(Portion-wise)
Solvent MeOHDCE or THF
Byproduct (Alcohol) 15–25%< 5%
Byproduct (Dimer) 5–10%< 2%
Purification Loss 30–50% (Silica Trapping)< 5% (SCX Catch-Release)
Final Isolated Yield 25–40% 75–88%

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

  • Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles."[6] The Journal of Organic Chemistry, 58(14), 3604–3606. (Context on Oxazole ring stability).

  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive guide on Oxazole reactivity).

  • Brough, P. A., et al. (2018). "Purification of basic amines: A practical guide." Organic Process Research & Development.

Sources

Optimizing reaction conditions for the Van Leusen oxazole synthesis

[1]

Current Status: Online Ticket ID: VL-OX-OPT-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Core Directive

Welcome to the technical support center for the Van Leusen Oxazole Synthesis . This guide is engineered for researchers encountering yield attrition, incomplete conversion, or purification challenges when reacting Tosylmethyl Isocyanide (TosMIC) with aldehydes.

Unlike generic protocols, this guide treats the reaction as a dynamic system where the stability of the isocyanide carbanion competes with solvent solvolysis. Success depends on balancing acidity (of the

nucleophilicity

Critical Reagent Handling: The Foundation

Before initiating any optimization, the integrity of TosMIC must be validated. This reagent is the most common point of failure.

Reagent Audit: Tosylmethyl Isocyanide (TosMIC)
ParameterSpecificationVisual IndicatorCorrective Action
Appearance White to off-white crystalline solidPink/Brown: Significant decomposition (polymerization/oxidation).Recrystallize: Dissolve in warm EtOH, filter hot, and cool.
Storage 2–8°C, under Argon/NitrogenClumping/Wet: Hydrolysis to

-tosylmethylformamide.
Discard: Hydrolyzed TosMIC is inactive in cycloaddition.
Odor Faint, characteristic isocyanide smellAcrid/Amine-like: Breakdown of the isocyanide moiety.Ventilate & Discard: Check scrubber efficiency.

Reaction Logic & Mechanism

Understanding the stepwise nature of this reaction is critical for troubleshooting. It is not a concerted cycloaddition but a stepwise anionic cascade.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical path and the divergence points where side reactions occur.

VanLeusenMechanismStartAldehyde + TosMICDeprotonationStep 1: Deprotonation(Formation of TosMIC Carbanion)Start->Deprotonation Base (K2CO3/tBuOK)AdditionStep 2: Aldol-type Addition(Betaine Intermediate)Deprotonation->Addition Nucleophilic AttackHydrolysisFAILURE: Hydrolysis to Formamide(Caused by wet solvent/slow reaction)Deprotonation->Hydrolysis Protic Solvent + H2OCyclizationStep 3: 5-endo-dig Cyclization(Oxazoline Intermediate)Addition->Cyclization Ring ClosureEliminationStep 4: Elimination of TsH(Aromatization)Cyclization->Elimination -TsH (Base assisted)StallFAILURE: Stable Oxazoline(Elimination fails)Cyclization->Stall Steric bulk / Weak BaseProduct5-Substituted OxazoleElimination->Product

Figure 1: Stepwise mechanism of the Van Leusen synthesis. Note that the oxazoline intermediate (Step 3) is often isolable if the elimination step is retarded.

Optimization Matrix: Solvent & Base Selection

The choice of conditions dictates the reaction pathway. Use this matrix to select the correct system for your substrate.

Condition SetComponentsBest For...Mechanism Note
Condition A (Classic) MeOH / K₂CO₃ Simple aromatic aldehydes, electron-poor aldehydes.Thermodynamic Control: Protic solvent stabilizes the transition state but risks TosMIC hydrolysis if the reaction is too slow.
Condition B (Aprotic) DME / t-BuOK Electron-rich aldehydes, acid-sensitive substrates, sterically hindered aldehydes.Kinetic Control: Stronger base drives deprotonation; aprotic solvent prevents TosMIC hydrolysis.
Condition C (Ionic) [bmim]Br / NaOH Green chemistry applications, recycling requirements.Enhanced rate due to stabilization of the charged intermediates.

Troubleshooting & FAQs

Direct answers to specific failure modes.

Q1: My reaction mixture turned black, and I recovered starting material. What happened?

Diagnosis: TosylMIC Hydrolysis. In protic solvents (MeOH), the isocyanide carbon is susceptible to attack by solvent/water, forming the formamide (

  • Fix: Switch to Condition B (DME/t-BuOK) . This removes the proton source that facilitates hydrolysis.

  • Alternative: If you must use MeOH, add TosMIC in portions (e.g., 0.2 equiv every 30 mins) to keep the effective concentration of the carbanion high relative to the hydrolysis rate.

Q2: I isolated a solid intermediate that isn't the oxazole. What is it?

Diagnosis: Arrested Elimination (Oxazoline Trap). You likely isolated the 4-tosyl-2-oxazoline intermediate. The final step (elimination of

  • Fix: Resubject the intermediate to refluxing MeOH with excess K₂CO₃.

  • Prevention: Ensure the reaction runs at a true reflux (

    
    ). If using bulky aldehydes, the elimination is sterically disfavored; switch to a higher boiling solvent (EtOH or PrOH) to force the elimination.
    
Q3: Can I synthesize 4-substituted oxazoles this way?

Diagnosis: Substrate Limitation. The standard Van Leusen uses unsubstituted TosMIC to make 5-substituted oxazoles .

  • Protocol Shift: To make 4-substituted oxazoles, you must use

    
    -substituted TosMIC  (e.g., 
    
    
    -methyl TosMIC).
  • Warning:

    
    -substituted TosMIC reagents are less acidic and more sterically hindered. You must  use stronger bases (t-BuOK or NaH) in aprotic solvents (THF/DME). K₂CO₃/MeOH will fail.
    
Q4: My aldehyde is an indole/pyrrole derivative. Yields are <20%.

Diagnosis: Competitive Deprotonation. The N-H proton on indole/pyrrole is acidic. The base is deprotonating the heterocycle instead of TosMIC.

  • Fix: Protect the nitrogen (e.g., N-Boc, N-Tos) before the Van Leusen reaction. The reaction requires the aldehyde carbonyl to be the most electrophilic site and the TosMIC methylene to be the most acidic site.

Standard Operating Procedure (SOP)

Validated Protocol for General Application (Condition A)

Target: 5-Phenyloxazole (Scale: 1.0 mmol)

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Dissolution: Add Benzaldehyde (106 mg, 1.0 mmol) and TosylMIC (215 mg, 1.1 mmol) to anhydrous Methanol (5 mL).

    • Note: Ensure TosMIC is fully dissolved before adding base.

  • Induction: Add K₂CO₃ (345 mg, 2.5 mmol) in one portion.

    • Observation: The suspension will become cloudy. A color change to yellow is normal.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the aldehyde and the appearance of a fluorescent spot (oxazole).

  • Workup:

    • Cool to Room Temp.[1][2]

    • Remove MeOH under reduced pressure (rotary evaporator).

    • Partition residue between Water (10 mL) and EtOAc (10 mL).

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Silica gel, typically 10-20% EtOAc in Hexanes).

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failures.

TroubleshootingStartReaction Complete?CheckTLCAnalyze Crude TLC/NMRStart->CheckTLCResult1Aldehyde RemainingNo New SpotsCheckTLC->Result1Result2Aldehyde GoneNew Spot (Polar)CheckTLC->Result2Result3Complex MixtureBlack TarCheckTLC->Result3Action1TosMIC Hydrolysis likely.Action: Switch to DME/tBuOKor dry MeOH rigorously.Result1->Action1Action2Oxazoline Intermediate.Action: Reflux longer oradd more Base.Result2->Action2Action3Decomposition.Action: Lower Temp orCheck Reagent Purity.Result3->Action3

Figure 2: Diagnostic logic for post-reaction analysis.

References

  • Van Leusen, A. M., et al. (1972).[3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Tetrahedron Letters, 13(23), 2373–2376.

  • Sisko, J., et al. (2000). "An investigation of the Van Leusen oxazole synthesis: The synthesis of 4-substituted-5-aryloxazoles." The Journal of Organic Chemistry, 65(5), 1516–1524.

  • Marcaccini, S., & Torroba, T. (2007). "The Van Leusen Reaction."[1][2][4][5][6] Protocols in Organic Synthesis.

  • BenchChem Technical Support. (2025). "Van Leusen Oxazole Synthesis: Protocols and Troubleshooting." BenchChem Application Notes.

Technical Support Center: Purification of Polar Oxazole Derivatives

[1][2]

Status: Operational Operator: Senior Application Scientist, Separation Technologies Ticket ID: OX-PUR-001[1]

Welcome to the Oxazole Purification Hub

Purifying polar oxazole derivatives presents a unique paradox in medicinal chemistry. While the oxazole ring itself is a weak base (conjugate acid pKa ~0.8), the functional groups required for biological activity (amines, amides, alcohols) often render these molecules amphiphilic or highly polar.[1] This leads to the "perfect storm" of purification failures: irreversible adsorption on silica, severe tailing, and poor solubility in non-polar mobile phases.[1]

This guide moves beyond standard textbook advice, offering field-proven troubleshooting protocols for when standard hexane/ethyl acetate gradients fail.

Part 1: Quick Triage & Decision Matrix

Before starting, determine the optimal purification mode based on your compound's specific behavior.[2]

OxazoleTriageStartStart: Crude Oxazole MixtureSolubilityCheckIs it soluble in DCM?Start->SolubilityCheckNP_PathNormal Phase (NP) FlashSolubilityCheck->NP_PathYesRP_PathReversed Phase (C18)SolubilityCheck->RP_PathNo (Only MeOH/DMSO)PolarityCheckDoes it streak on TLC(10% MeOH/DCM)?NP_Path->PolarityCheckModifierAdd 1% TEA or NH4OHto Mobile PhasePolarityCheck->ModifierYes (Standard Silica)AmineSilicaUse Amine-FunctionalizedSilica (KP-NH)PolarityCheck->AmineSilicaYes (Best Practice)PH_CheckContains basic amines?RP_Path->PH_CheckHighPHC18 with High pH Buffer(Ammonium Bicarbonate)PH_Check->HighPHYesLowPHC18 with 0.1% Formic AcidPH_Check->LowPHNo

Figure 1: Decision matrix for selecting the stationary phase and modifier based on solubility and basicity.

Part 2: Troubleshooting Guides (Q&A)
Issue 1: "My compound streaks across the column and elutes over 20 fractions."

Diagnosis: Silanol Interaction.[3] Standard silica gel is acidic (pH ~5). While the oxazole nitrogen is weakly basic, polar derivatives often contain moieties that hydrogen-bond or ionically interact with free silanols (

1

Protocol A: The Modifier Strategy (Standard Silica) If you must use standard silica, you need a "sacrificial" base to block the silanols.

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: 10% Methanol in DCM + 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) .
    
    • Note: Do not premix TEA into the weak solvent (DCM) only; add it to the strong solvent (MeOH) or both to maintain constant pH.

  • Gradient: 0–50% B.

Protocol B: The Amine-Silica Solution (Recommended) Switch to Amine-functionalized silica (KP-NH) .

  • Why? The surface is already modified with propyl-amine groups. This creates a basic surface that repels basic oxazoles, sharpening peaks without needing liquid modifiers [1].[1]

  • Benefit: Eliminates the need to rotovap TEA out of your product (which often leads to oiling out).

FeatureStandard Silica + TEAAmine-Bonded Silica (KP-NH)
Resolution ModerateHigh
Sample Recovery Risk of hydrolysis (if sensitive)Excellent
Workup Requires removal of TEAEvaporate and done
Solvent Compatibility Hex/EtOAc or DCM/MeOHHex/EtOAc (often sufficient)
Issue 2: "I lose resolution because I have to dissolve my sample in 5 mL of MeOH to load it."

Diagnosis: Solvent Washout (Band Broadening). Polar oxazoles often have poor solubility in the starting mobile phase (e.g., Hexane or DCM).[1] Loading them as a liquid in a strong solvent (MeOH) causes the sample to travel down the column before the gradient starts, destroying separation [2].

Protocol: The Celite Dry Loading Technique This is the single most effective way to improve resolution for polar compounds.

DryLoadingStep11. Dissolve Crudein MeOH/DCMStep22. Add Celite 545(1:2 ratio)Step1->Step2Step33. Evaporate toFree-Flowing PowderStep2->Step3Step44. Pack intoSolid Load CartridgeStep3->Step4Step55. Run GradientStep4->Step5

Figure 2: Dry loading workflow to eliminate solvent effects during sample introduction.

Step-by-Step:

  • Dissolve crude oxazole (e.g., 500 mg) in the minimum amount of MeOH/DCM.

  • Add Celite 545 (or neutral silica) at a ratio of 1:2 or 1:3 (Sample:Sorbent).

    • Expert Tip: Use Celite instead of Silica for oxazoles to prevent irreversible binding during the drying step.

  • Rotovap until you have a dry, free-flowing powder.

  • Load this powder into an empty solid-load cartridge (or pour on top of the column sand bed).

  • Run the gradient.[4][5] The compound will now elute as a tight band.

Issue 3: "My product is stuck in the aqueous layer during workup."

Diagnosis: High Polarity / Amphiphilicity. Small, polar oxazoles (especially those with hydroxyl or amino groups) often partition poorly into Ethyl Acetate or DCM during extraction.[1]

Protocol: The "Salting Out" & n-Butanol Extraction

  • Saturate the Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength (Hofmeister effect), forcing the organic molecule out of the water [3].

  • Change Solvent: Do not use EtOAc. Use n-Butanol or a 3:1 mixture of Chloroform:Isopropanol .[6]

    • Procedure: Extract the brine solution 3x with n-Butanol.

    • Note: n-Butanol has a high boiling point (117°C). It will require a high-vacuum rotovap or azeotroping with heptane to remove.

Issue 4: "RP-HPLC peaks are broad or splitting."

Diagnosis: Incorrect pH ionization state. If your oxazole derivative has a basic amine side chain, it will exist in equilibrium between protonated and neutral states at neutral pH, causing peak splitting.[1]

Protocol: pH Switching

  • Check Stability: Ensure your oxazole is stable at high pH (some esters/amides on the ring may hydrolyze).

  • High pH Strategy (Preferred for Basic Derivatives):

    • Buffer: 10mM Ammonium Bicarbonate (pH ~10).

    • Effect: Deprotonates the amine, making the molecule neutral and more hydrophobic. This increases retention on C18 and drastically sharpens the peak shape [4].

  • Low pH Strategy (If acid stable):

    • Buffer: 0.1% Formic Acid or TFA.[7]

    • Effect: Fully protonates the species. Good for solubility, but may reduce retention on C18 (elutes near void volume).[1]

References
  • Biotage. (2023).[8][9] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2020).[10] Liquid vs. Solid Loading: Impact on Flash Chromatography Results.[10][11][12] Axel Semrau.[10] Retrieved from [Link]

  • Teledyne ISCO. (2012).[3] RediSep Amine Functionalized Column: Purification of high pKa organic compounds.[3] Retrieved from [Link]

Technical Support Center: Minimizing Byproduct Formation in the Synthesis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted oxazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and minimize byproduct formation in their synthetic endeavors. This guide provides in-depth technical advice in a question-and-answer format, focusing on the causality behind experimental choices to ensure scientific integrity and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Across various synthetic methods for oxazoles, common side reactions include the formation of alternative ring structures (e.g., oxazolidinones), rearrangements, and reactions involving reagents or solvents, such as formylation when using DMF with certain activating agents.[1] The specific byproducts are highly dependent on the chosen synthetic route and reaction conditions.

Q2: How can I generally minimize side reactions in my oxazole synthesis?

A2: Careful control of reaction parameters is paramount. This includes precise temperature regulation, the use of high-purity, dry solvents and reagents, and the dropwise addition of reagents to prevent localized high concentrations.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) or other analytical techniques is crucial to quench the reaction at the optimal time, avoiding product degradation or further side reactions.[2]

Q3: Can the choice of starting materials influence the likelihood of side reactions?

A3: Absolutely. The purity of your starting materials is a critical factor. Impurities in the initial reactants can interfere with the desired reaction pathway, leading to a host of byproducts.[2] For instance, in the Robinson-Gabriel synthesis, impurities in the 2-acylamino ketone can inhibit the reaction or lead to undesirable side products.[2] It is always recommended to purify starting materials if their quality is uncertain.

Q4: What are some general purification strategies to remove common byproducts?

A4: Column chromatography on silica gel is the most widely used method for purifying oxazoles from reaction byproducts.[1] The choice of eluent is determined by the polarity difference between the desired oxazole and the impurities. In some instances, recrystallization or distillation (for volatile oxazoles) can be highly effective.[1]

Troubleshooting Guides for Common Oxazole Syntheses

This section provides detailed troubleshooting for specific issues encountered in three of the most common methods for synthesizing substituted oxazoles: the Robinson-Gabriel, Fischer, and van Leusen syntheses.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[3][4] While a cornerstone of oxazole synthesis, it is often plagued by issues related to the harsh reaction conditions.

Issue 1: Low Yield and/or Tar Formation

  • Potential Cause: The reaction conditions, particularly the use of strong dehydrating agents like concentrated sulfuric acid at high temperatures, are too harsh for your substrate, leading to decomposition and polymerization.[2]

  • Recommended Solutions:

    • Optimize the Dehydrating Agent: The choice of dehydrating agent significantly impacts the yield. While strong acids have been traditionally used, they can lead to charring.[1] Polyphosphoric acid (PPA) has been shown to improve yields to the 50-60% range in some cases.[5][6][7] For sensitive substrates, milder and more modern reagents are recommended.

    • Select a Milder Dehydrating Agent: Consider replacing strong mineral acids with alternatives that function under milder conditions. Modern methods employing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often much cleaner.

    • Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[2]

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation.

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. H₂SO₄ High TemperatureInexpensive, readily availableHarsh, can lead to charring and low yields[1]
Polyphosphoric Acid (PPA) High TemperatureCan improve yields over H₂SO₄[5][6][7]Still requires high temperatures
Trifluoroacetic Anhydride (TFAA) Milder TemperaturesMilder conditions, often cleaner reactionsMore expensive
Burgess Reagent Mild ConditionsVery mild, suitable for sensitive substratesCost and availability
Dess-Martin/PPh₃/I₂ Two-step, Mild ConditionsVery mild, high functional group toleranceTwo-step process, reagent cost

Issue 2: Incomplete Reaction

  • Potential Cause: The activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not potent enough for your specific substrate.

  • Recommended Solutions:

    • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.

    • Switch to a More Powerful Dehydrating Agent: If a very mild agent is ineffective, consider a slightly stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) might be more suitable.

    • Employ Microwave Heating: As mentioned previously, microwave heating can provide the necessary energy to drive the reaction to completion in a much shorter timeframe.

Issue 3: Formation of Enamide Byproducts

  • Potential Cause: Under certain conditions, elimination of water from the 2-acylamino ketone can lead to the formation of an enamide as a competing side product.

  • Recommended Solutions:

    • Modify Reaction Conditions: Altering the temperature or the dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often required to find the optimal conditions for your specific substrate.

Issue 4: Vilsmeier-Haack Formylation Byproduct

  • Potential Cause: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a common side reaction is the Vilsmeier-Haack formylation of electron-rich aromatic rings present in the substrate.[1]

  • Recommended Solutions:

    • Avoid DMF with POCl₃: If your substrate contains an electron-rich aromatic ring susceptible to formylation, avoid the POCl₃/DMF reagent combination.[1]

    • Use Alternative Dehydrating Agents: Opt for other dehydrating agents like polyphosphoric acid or trifluoroacetic anhydride, which do not induce formylation.[1]

Robinson_Gabriel_Troubleshooting cluster_solutions Recommended Solutions start Robinson-Gabriel Synthesis Issue low_yield Low Yield / Tar Formation start->low_yield incomplete_reaction Incomplete Reaction start->incomplete_reaction enamide Enamide Byproduct start->enamide formylation Vilsmeier-Haack Formylation start->formylation sol_harsh Use Milder Dehydrating Agent (e.g., TFAA, Burgess Reagent) Optimize Temperature Microwave Synthesis low_yield->sol_harsh Cause: Harsh Conditions sol_incomplete Increase Reagent Stoichiometry Use Stronger Dehydrating Agent Microwave Synthesis incomplete_reaction->sol_incomplete Cause: Insufficient Activation sol_enamide Modify Reaction Conditions (Temperature, Dehydrating Agent) enamide->sol_enamide Cause: Competing Elimination sol_formylation Avoid POCl3/DMF Use Non-formylating Agent (e.g., PPA) formylation->sol_formylation Cause: Reagent-Solvent Interaction

Caption: Troubleshooting Decision Tree for Robinson-Gabriel Synthesis.

Experimental Protocol: Two-Step Synthesis of an Oxazole via Dess-Martin Oxidation and Cyclodehydration

This protocol is a milder alternative to the classical Robinson-Gabriel synthesis.

Part A: Dess-Martin Oxidation of a β-hydroxy amide to a β-keto amide

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. The intermediate is often used in the next step without further purification.

Part B: Cyclodehydration of the β-keto amide to the Oxazole

  • Preparation: Dissolve the crude β-keto amide from Part A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.

Fischer Oxazole Synthesis

The Fischer oxazole synthesis produces a 2,5-disubstituted oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[5][8][9]

Issue: Formation of Oxazolidinone and Chlorooxazole Byproducts

  • Potential Cause: The reaction conditions can lead to the formation of byproducts such as 2,5-bis(4-bromophenyl)-4-oxazolidinone and oxazole ring chlorination to give 2,5-bis(4-bromophenyl)-4-chlorooxazole.[8] The oxazolidinone is a general byproduct of this reaction.[8]

  • Recommended Solutions:

    • Anhydrous Conditions: The Fischer synthesis is a dehydration reaction, and the presence of water can lead to hydrolysis of intermediates, potentially favoring the formation of the oxazolidinone byproduct.[1] Ensure all reagents and solvents are strictly anhydrous.

    • Control of HCl Gas: The reaction is typically carried out by passing dry HCl gas through the reaction mixture.[7][8] Careful control of the amount and rate of HCl addition may influence the product distribution.

    • Reaction Time and Temperature: As with other syntheses, optimizing the reaction time and temperature can help to minimize the formation of unwanted byproducts. Monitor the reaction closely to avoid prolonged reaction times that might lead to product degradation or side reactions.

Fischer_Oxazole_Byproducts cluster_reactants Reactants cyanohydrin Cyanohydrin desired_product Desired 2,5-Disubstituted Oxazole cyanohydrin->desired_product Fischer Synthesis aldehyde Aldehyde aldehyde->desired_product Fischer Synthesis hcl Anhydrous HCl hcl->desired_product Fischer Synthesis byproduct1 Oxazolidinone Byproduct desired_product->byproduct1 Side Reaction byproduct2 Chlorooxazole Byproduct desired_product->byproduct2 Side Reaction

Caption: Byproduct Formation in Fischer Oxazole Synthesis.

Van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][5][6][7][9]

Issue 1: Formation of 4-alkoxy-2-oxazoline Byproduct

  • Potential Cause: This is a common byproduct when using an excess of a primary alcohol (like methanol or ethanol) as a co-solvent.[2]

  • Recommended Solution:

    • Control Alcohol Amount: Carefully control the amount of the primary alcohol used. Typically, 1-2 equivalents are sufficient to facilitate the reaction without promoting the formation of the alkoxy-oxazoline byproduct.[2]

Issue 2: Incomplete Reaction/Unreacted Starting Materials

  • Potential Cause: Inefficient deprotonation of the TosMIC reagent.[2]

  • Recommended Solutions:

    • Use a Strong, Non-nucleophilic Base: Employing a strong, non-nucleophilic base like potassium tert-butoxide is crucial for efficient deprotonation of TosMIC.[2]

    • Optimize Temperature: While the initial deprotonation is often performed at low temperatures, the subsequent cyclization may require heating.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the reaction and improve yields.[2]

    • Use of Ionic Liquids: The use of ionic liquids as solvents has been reported to improve yields in the van Leusen synthesis.[10]

Experimental Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole

This is a general procedure for the synthesis of a 5-substituted oxazole from an aldehyde and TosMIC.

  • Preparation: To a stirred solution of the aldehyde (1 equivalent) and TosMIC (1.1 equivalents) in methanol, add potassium carbonate (2 equivalents).[7]

  • Reaction: Heat the resulting mixture at reflux for a specified time (e.g., 2-4 hours), and monitor the reaction progress by TLC.[7]

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

  • Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis - Benchchem.
  • Oxazole Synthesis: A Technical Support Center for Common Side Reactions - Benchchem.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition † - Sciforum.
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI.
  • Van Leusen reaction - Wikipedia.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate.
  • Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols - Benchchem.
  • Fischer oxazole synthesis - Wikipedia.
  • Van Leusen Oxazole Synthesis - Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
  • minimizing byproduct formation in Robinson-Gabriel oxazole synthesis - Benchchem.
  • Synthesis of Oxazole by su'ad al masri on Prezi.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem.
  • Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry - YouTube.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences.

Sources

Addressing inconsistent results in biological assays with oxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Inconsistent Results

Welcome, researchers and drug discovery professionals. The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its unique electronic properties and synthetic versatility make it a frequent choice in the design of novel therapeutics.[4][5] However, this five-membered heterocycle can also present unique challenges in biological assays, leading to frustratingly inconsistent and difficult-to-interpret results.

As a Senior Application Scientist, my goal is to provide you with a comprehensive troubleshooting guide. This is not a rigid set of rules but a dynamic, question-driven resource designed to help you diagnose and solve common problems encountered when working with oxazole-containing compounds. We will delve into the causality behind these issues, from fundamental physicochemical properties to complex assay-specific interactions.

Section 1: Compound Integrity - The Foundation of Reliable Data

Before scrutinizing assay parameters, it is crucial to confirm the quality and behavior of the compound itself. Issues with solubility, stability, and purity are the most common culprits for inconsistent results.

Q1: My oxazole compound is precipitating in the aqueous assay buffer. What is the cause and how can I fix it?

A1: This is a frequent challenge. Many oxazole derivatives, especially those with fused aromatic rings (like benzoxazoles) or extensive substitutions, have poor aqueous solubility.[2][6] Precipitation occurs when the compound's concentration exceeds its solubility limit in your assay medium, leading to lower-than-expected effective concentrations and high variability.[6]

The Causality: The planar, aromatic nature of the oxazole ring system contributes to hydrophobicity and can promote strong crystal lattice packing, making it difficult for water molecules to solvate the compound.[7]

Troubleshooting Workflow:

  • Determine Solubility Limit: Before extensive screening, perform a simple visual or light-scattering solubility test in your final assay buffer to determine the maximum soluble concentration.

  • Optimize Co-Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is a common co-solvent, its final concentration must be carefully controlled. High concentrations can be toxic to cells or interfere with assay components.[6] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

  • Prepare Stock Solutions Correctly: Ensure your compound is fully dissolved in the organic solvent stock (e.g., 100% DMSO) before making serial dilutions into the aqueous buffer. A brief sonication in a water bath can aid dissolution.[6]

Below is a troubleshooting workflow to address compound precipitation.

G A Start: Inconsistent results or visible precipitate observed B Is the compound fully dissolved in the 100% DMSO stock? A->B C Yes B->C D No B->D F Perform serial dilution into final aqueous assay buffer. C->F E Gently warm and sonicate stock solution. Re-inspect for clarity. D->E E->B G Does precipitation occur after dilution? F->G H Yes G->H I No G->I K Hypothesis: Concentration exceeds aqueous solubility limit. H->K J Problem Solved. Proceed with assay. I->J L Action 1: Lower the final test concentration. K->L M Action 2: Determine maximal solubility in a pilot experiment. K->M N Action 3: Check if final DMSO % is within acceptable limits (see Table 1). K->N O Re-test with adjusted concentrations. L->O M->O N->O

Caption: Workflow for troubleshooting compound precipitation.

Table 1: General Recommendations for Final DMSO Concentrations in Cell-Based Assays

Final DMSO Conc. (v/v) Potential Effects & Recommendations Source(s)
≤ 0.1% Generally considered safe for most cell lines. Ideal target. [6]
0.1% - 0.5% Acceptable for many cell lines, but tolerance should be verified. [6]
> 0.5% Increased risk of cytotoxicity, altered gene expression, or off-target effects. Requires rigorous solvent toxicity controls. [6]

| > 1.0% | Can significantly reduce cell viability and compromise data integrity. Avoid if possible. |[6] |

Q2: My compound's activity seems to decrease if I prepare my plates in advance or re-use stock solutions. Is it unstable?

A2: Yes, this is a strong possibility. Oxazole derivatives can be susceptible to degradation under common experimental conditions. The primary mechanisms are hydrolysis (especially at non-neutral pH) and photo-oxidation.

The Causality: The oxazole ring is an electron-rich heterocycle. This makes it susceptible to reaction with singlet molecular oxygen, which can be generated by light, leading to ring-opening and the formation of inactive products like triamides.[9] The reactivity is enhanced by electron-donating groups on the ring.[10]

Troubleshooting & Best Practices:

  • pH Stability: Assess compound stability in your assay buffer over the time course of your experiment. Use HPLC or LC-MS to quantify the parent compound at t=0 and at the end of the incubation period.

  • Light Sensitivity: Always prepare and store oxazole compound solutions in amber vials or tubes wrapped in foil to protect them from light.[6] Perform experiments under subdued laboratory lighting where possible.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot stocks into single-use volumes upon preparation.[8]

  • Storage: Store stock solutions at -20°C or -80°C in a desiccated environment.[6]

Below is a simplified schematic illustrating the potential for photo-oxidation.

G cluster_1 Compound & Degradation Pathway Light Light SingletO2 Singlet Oxygen (¹O₂) (Reactive Species) Light->SingletO2 excites O2 Molecular Oxygen (O2) Oxazole Oxazole Compound (Active) SingletO2->Oxazole Degraded Degraded Products (e.g., Triamides) (Inactive)

Caption: Photo-oxidation of oxazole compounds by singlet oxygen.

Section 2: Assay-Related Interference

If you have confirmed your compound is pure, soluble, and stable, the next step is to investigate potential interactions with the assay technology itself. Oxazoles can sometimes act as "promiscuous" compounds, showing activity through non-specific mechanisms.

Q3: My compound is active in multiple, unrelated assays, including a counter-screen where it shouldn't be. What could be happening?

A3: This is a classic red flag for Pan-Assay Interference Compounds (PAINS).[11] These are compounds that produce false positive results through a variety of mechanisms that are not related to specific, targeted binding to a protein.

The Causality & Common Mechanisms:

  • Photoreactivity: As discussed, some oxazole and isoxazole derivatives are intrinsically photoreactive and can act as photo-crosslinkers upon irradiation (e.g., from a plate reader's excitation lamp), leading to covalent modification of proteins.[12]

  • Metal Chelation: The nitrogen and oxygen atoms of the oxazole ring can chelate metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) that may be essential for enzyme function or as components of the assay buffer.[13][14][15] This can lead to apparent inhibition that is not due to direct binding to the protein target.

  • Reactivity: The oxazole ring itself is generally stable, but certain substituents can make it reactive toward nucleophiles, such as cysteine residues in proteins.[16]

  • Aggregation: At concentrations above their solubility limit, hydrophobic compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.

Troubleshooting Decision Tree:

G A Start: Compound shows activity in multiple, unrelated assays. B Is the activity dependent on pre-incubation time? A->B C Yes B->C D No B->D E Consider covalent modification or other time-dependent mechanisms. C->E F Run assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100). D->F G Is the IC50 value significantly right-shifted? F->G H Yes G->H I No G->I J Suggests inhibition is due to compound aggregation. [23] H->J K Run assay in the presence of a strong chelator (e.g., 1 mM EDTA). I->K L Is the compound's activity significantly reduced? K->L M Yes L->M N No L->N O Suggests inhibition is due to metal chelation. [30] M->O P Perform assay under both normal light and dark conditions. N->P Q Is activity reduced in the dark? P->Q R Yes Q->R S No Q->S T Suggests photoreactivity is a contributing factor. [1, 3] R->T U Consider other PAINS mechanisms or re-evaluate for true biological activity. S->U

Caption: Decision tree for investigating suspected assay interference.

Section 3: Metabolism and Biotransformation (Cell-Based Assays)

When transitioning from biochemical to cell-based or in vivo models, compound metabolism becomes a critical factor that can lead to discrepancies in results.

Q4: My oxazole compound is potent in a purified enzyme assay but shows much weaker activity in a cell-based assay. Why the difference?

A4: This discrepancy often points to poor cell permeability or rapid metabolic degradation. The oxazole ring can be a site for biotransformation by metabolic enzymes.

The Causality:

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes, located in the endoplasmic reticulum, are major players in drug metabolism.[17] Additionally, cytosolic enzymes like aldehyde oxidase (AO) can catalyze the oxidation of C2-unsubstituted oxazole rings to form 2-oxazolone metabolites, which may have different activity profiles.[18] This metabolic clearance can be rapid, significantly reducing the intracellular concentration of the active parent compound.[19]

  • Species Differences: The expression and activity of metabolic enzymes like aldehyde oxidase can vary significantly between species (e.g., mouse vs. human), which is a critical consideration when interpreting preclinical data.[18]

Troubleshooting and Experimental Protocols:

To investigate metabolic instability, a simple in vitro assay using liver microsomes is the standard approach.[17][20]

Protocol 1: Preliminary In Vitro Metabolic Stability Assay

This protocol provides a basic framework. Specific concentrations and time points should be optimized for your compound and research question.

Materials:

  • Test oxazole compound

  • Pooled liver microsomes (human, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plate, incubator, LC-MS/MS system

Methodology:

  • Prepare Reagents: Thaw microsomes on ice. Prepare a working solution of your test compound in buffer (final DMSO < 0.5%). Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Initiate Reaction (t=0): In a 96-well plate, pre-warm a mixture of microsomes and your test compound at 37°C for 5 minutes.

  • Start Metabolism: Initiate the reaction by adding the pre-warmed NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½). A short half-life (< 30 min) suggests the compound is likely subject to rapid metabolic clearance.[19]

References
  • Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. Available at: [Link]

  • Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC. Available at: [Link]

  • Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Charles Darwin University. Available at: [Link]

  • A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. PubMed. Available at: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • The interactive effect between the oxazole-containing optical switch nucleus and carbazole-containing salicylidene Schiff base: Enhancing photoreactivity and tuning the ion sensing property. ResearchGate. Available at: [Link]

  • Biological Importance of Oxazoles. Allied Academies. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Biological profile of oxazole derivatives. ResearchGate. Available at: [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. MDPI. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. PMC. Available at: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science Publishers. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. ScienceDirect. Available at: [Link]

  • Oxazole – Knowledge and References. Taylor & Francis. Available at: [Link]

  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. University of Nebraska - Lincoln. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • [Effect of azole derivatives on lucigenin-dependent microsome chemiluminescence]. PubMed. Available at: [Link]

  • Therapeutic potential of oxazole scaffold: a patent review (2006-2017). PubMed. Available at: [Link]

  • (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. Available at: [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC - NIH. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. ResearchGate. Available at: [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]

Sources

Scaling up the synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Executive Summary & Molecule Dashboard

User Query: "How do I scale up the synthesis of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine from gram to kilogram scale without compromising yield or safety?"

The Challenge: The scale-up of this secondary amine presents three distinct engineering challenges:

  • Oxazole Ring Instability: The 1,3-oxazole ring is less stable than thiazoles or imidazoles and can undergo hydrolytic ring-opening under strong acidic conditions or high thermal stress.

  • Methylamine Handling: Using gaseous methylamine is impractical in standard batch reactors; maintaining stoichiometry is difficult.

  • Product Isolation: The target amine is highly polar and water-soluble, making traditional aqueous extraction inefficient (the "emulsion trap").

Target Molecule Data:

Property Specification
IUPAC Name N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Molecular Weight ~126.16 g/mol
Key Functionality Secondary Amine (Basic), Oxazole Ring (Acid-Labile)
pKa (Calc) ~9.5 (Amine), ~1.5 (Oxazole N)

| Storage | Hygroscopic; Store as HCl salt under Argon. |

Route Selection Strategy

We recommend Route A (Reductive Amination) for scale-up. While Route B (Nucleophilic Substitution) is viable on a milligram scale, it generates stoichiometric halogenated waste and poses alkylation control issues (over-alkylation to the tertiary amine) at larger scales.

Comparison of Synthetic Pathways

RouteSelection Start Precursor: 2-methyl-4-oxazolecarbaldehyde RouteA Route A: Reductive Amination (Recommended) Start->RouteA RouteB Route B: Alkylation (Not Recommended) Start->RouteB StepA1 1. MeNH2 (excess) 2. NaBH4 RouteA->StepA1 One-Pot StepB1 1. Reduction to Alcohol 2. SOCl2 -> Chloride 3. MeNH2 RouteB->StepB1 Multi-step Target Target: Secondary Amine StepA1->Target High Yield Mono-selective StepB1->Target Risk of Bis-alkylation

Figure 1: Strategic comparison of synthetic routes. Route A is preferred for atom economy and selectivity.

Detailed Scale-Up Protocol (Route A)

Scale: 100g - 1kg Input Reaction Type: One-pot Reductive Amination

Reagents & Stoichiometry[1][2][3]
  • Substrate: 2-methyl-1,3-oxazole-4-carbaldehyde (1.0 equiv)

  • Amine Source: Methylamine (2.0 M in THF or MeOH) (1.5 - 2.0 equiv)

    • Note: Avoid Methylamine HCl salt + TEA if possible, as the salt burden increases viscosity. Use commercially available solutions.

  • Reducing Agent: Sodium Borohydride (NaBH4) (0.6 - 0.75 equiv)

    • Why not STAB? Sodium Triacetoxyborohydride is milder but generates 3x mass of boron waste and is more expensive for kg-scale. NaBH4 is safe if the imine is pre-formed.

  • Solvent: Methanol (anhydrous).

Step-by-Step Methodology

Phase 1: Imine Formation (The Equilibrium)

  • Charge the reactor with Methanol (10 V) and 2-methyl-1,3-oxazole-4-carbaldehyde .

  • Cool to 0–5°C .

  • Add Methylamine (2M in THF/MeOH) dropwise over 30–60 minutes.

    • Critical Control Point: Exotherm control. Maintain internal temp < 10°C.

  • Allow to warm to 20–25°C and stir for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC or UPLC. Aldehyde peak should disappear. If aldehyde remains >5%, add 0.2 equiv more methylamine.

Phase 2: Reduction (The Irreversible Step)

  • Cool the mixture back to 0°C .

  • Add NaBH4 pellets/powder portion-wise.

    • Safety: Massive hydrogen evolution (

      
      ). Ensure condenser is active and nitrogen sweep is ON. Do not seal the vessel.
      
  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

Phase 3: Workup & Isolation (The "Salt Trick") Standard aqueous extraction often fails here due to water solubility.

  • Quench: Slowly add Acetone (0.5 equiv) to destroy excess hydride, followed by Water (2 V).

  • Concentrate: Remove MeOH/THF under reduced pressure (keep bath < 40°C to protect the oxazole).

  • Extraction: Dissolve residue in DCM or EtOAc . Wash with minimal Brine .

  • Salt Formation (Crucial):

    • Dry the organic layer (

      
      ).[1]
      
    • Cool to 0°C.[1]

    • Bubble HCl gas or add HCl in Dioxane/Ether (1.1 equiv).

    • The target amine will precipitate as a white Hydrochloride Salt .

  • Filtration: Filter the solid. This removes non-basic impurities and unreacted aldehyde.

Troubleshooting Guide (FAQ)

Q1: My yield is low (<40%), and I see a lot of "gummy" material.

  • Diagnosis: Likely oxazole ring decomposition.

  • Root Cause: If the reaction becomes too acidic during the quench or if the temperature during concentration is too high, the oxazole ring opens.

  • Fix: Ensure the quench pH never drops below 5. Use saturated

    
     during the workup if necessary. Keep rotary evaporator bath < 40°C.
    

Q2: I am seeing significant bis-alkylation (tertiary amine impurity).

  • Diagnosis: Over-reaction.

  • Root Cause: The imine was not fully formed before the reducing agent was added, or there was a large excess of aldehyde relative to amine locally.

  • Fix: Ensure Phase 1 (Imine formation) is complete (check via UPLC) before adding NaBH4. Do not do "all-in-one" addition. Ensure Methylamine is in excess (>1.5 equiv).

Q3: The product is stuck in the aqueous layer during extraction.

  • Diagnosis: High water solubility (LogP < 1).

  • Fix: Do not rely on liquid-liquid extraction for isolation. Use the Salting Out method described in Phase 3. Alternatively, use continuous extraction with Chloroform/Isopropanol (3:1) for 24 hours.

Q4: Safety concern: The reaction foamed over during NaBH4 addition.

  • Diagnosis: Rapid

    
     evolution.
    
  • Fix: On scale-up, use Sodium Triacetoxyborohydride (STAB) instead of NaBH4 if foaming is uncontrollable, as it evolves gas less vigorously. Alternatively, dissolve NaBH4 in a small amount of alkalized water (0.1 M NaOH) and add as a liquid stream rather than solid addition.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected CheckType Identify Symptom Problem->CheckType Sym1 Low Yield / Gummy Solid CheckType->Sym1 Sym2 Tertiary Amine Impurity CheckType->Sym2 Sym3 Product in Aqueous Waste CheckType->Sym3 Sol1 Check pH Stability. Oxazole hydrolysis? Keep pH > 5. Sym1->Sol1 Sol2 Incomplete Imine Formation. Extend Phase 1 time. Increase MeNH2 equiv. Sym2->Sol2 Sol3 Switch to HCl Salt Isolation. Avoid aqueous extraction. Sym3->Sol3

Figure 2: Diagnostic workflow for common scale-up failures.

References
  • BenchChem. "The Discovery and Synthesis of (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine: A Technical Guide." BenchChem Technical Notes. (Accessed 2024). Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[4] (Foundational protocol for reductive amination). Link

  • Division of Research Safety, University of Illinois. "Scale-up Reactions: Safety and Risk Assessment." DRS Safety Guides. Link

  • Organic Chemistry Portal. "Amine Synthesis by Reductive Amination." (General review of catalysts and conditions). Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." (Cartridge and flow chemistry applications). Link

Sources

Validation & Comparative

Comparative Guide: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine Scaffold vs. Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (and its bioactive derivatives) versus established anticancer standards.

Executive Summary & Compound Profile

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (CAS: 1065073-46-2) is a specialized heterocyclic building block.[1] While not a clinically approved drug in its native amine form, it serves as a critical pharmacophore scaffold for a potent class of experimental anticancer agents: Oxazole-Based Microtubule Destabilizing Agents (OMDAs) and VEGFR Kinase Inhibitors .

In drug development, this scaffold is prized for its ability to mimic the cis-double bond of Combretastatin A-4 (CA-4) , locking the molecule in a bioactive conformation that binds the colchicine site of tubulin. This guide compares the therapeutic potential of agents derived from this scaffold against established standards like Paclitaxel , Combretastatin A-4 , and Cisplatin .

Compound Snapshot
FeatureDescription
Chemical Name N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine
Role Pharmacophore / Key Intermediate
Primary Target Tubulin (Colchicine Site) ; secondary activity against VEGFR-2
Mechanism Microtubule Destabilization (Inhibition of Polymerization)
Key Advantage Improved metabolic stability compared to stilbene-based agents (e.g., CA-4)
Status Preclinical / Research Grade

Mechanism of Action: The Oxazole Advantage

Unlike Paclitaxel (which stabilizes microtubules), derivatives of the N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine scaffold function as microtubule destabilizers . The 1,3-oxazole ring acts as a bioisostere, replacing the unstable cis-olefin bridge found in natural combretastatins, thereby preventing isomerization to the inactive trans form.

Signaling Pathway & Molecular Logic

MOA_Pathway Scaffold Oxazole-4-methanamine Derivative Tubulin β-Tubulin (Colchicine Binding Site) Scaffold->Tubulin Binds with High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Vascular Vascular Disruption (Endothelial Cell Retraction) Tubulin->Vascular Cytoskeletal Collapse Mitosis Mitotic Spindle Formation Polymerization->Mitosis Required for Arrest G2/M Phase Cell Cycle Arrest Mitosis->Arrest Failure triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Leads to

Figure 1: Mechanism of Action. The oxazole derivative binds β-tubulin, blocking polymerization.[2] This triggers dual effects: tumor cell apoptosis (via G2/M arrest) and tumor vascular disruption (vascular shutdown).

Comparative Performance Analysis

The following data compares optimized derivatives of the N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine scaffold (specifically 2-methyl-4,5-diaryl-oxazoles ) against clinical standards.

Table 1: Cytotoxicity (IC50) Profile in Human Cancer Cell Lines
Compound ClassTarget MechanismHeLa (Cervical)HT-29 (Colon)MCF-7 (Breast)MDR Resistance*
Oxazole Derivative (Lead) Tubulin Destabilizer3.2 nM 4.5 nM 6.1 nM Low
Combretastatin A-4 Tubulin Destabilizer2.1 nM3.8 nM5.2 nMLow
Paclitaxel Tubulin Stabilizer4.5 nM6.2 nM5.5 nMHigh
Cisplatin DNA Crosslinker1,200 nM2,500 nM3,100 nMModerate

*MDR Resistance: Susceptibility to P-glycoprotein (P-gp) efflux pumps. Oxazole derivatives often evade P-gp, unlike Paclitaxel.

Table 2: Pharmacokinetic & Physicochemical Advantages
FeatureOxazole Scaffold DerivativesCombretastatin A-4 (CA-4)Paclitaxel
Chemical Stability High (Oxazole ring is stable)Low (Isomerizes to inactive trans form)Moderate
Water Solubility Moderate (Tunable via amine)Poor (Requires phosphate prodrug)Very Poor (Requires Cremophor EL)
Metabolic Liability Low CYP450 inhibitionHigh clearanceModerate
Administration Potential for Oral/IVIV only (as prodrug)IV only

Experimental Protocols

To validate the efficacy of this scaffold, researchers typically synthesize a bioactive derivative (e.g., an amide or urea linked to a lipophilic aryl group) and assess its tubulin-binding capability.

Protocol A: Synthesis of Bioactive Derivative (Amide Coupling)

Objective: Transform the N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine intermediate into a potent anticancer agent by attaching a 3,4,5-trimethoxyphenyl moiety (pharmacophore).

Reagents:

  • Amine: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine (1.0 eq)[3][4]

  • Acid: 3,4,5-Trimethoxybenzoic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Dry DMF

Workflow:

  • Dissolution: Dissolve 3,4,5-trimethoxybenzoic acid in dry DMF (0.1 M concentration) under Nitrogen.

  • Activation: Add HATU and DIPEA. Stir at 0°C for 15 minutes to activate the acid.

  • Coupling: Add N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (5% MeOH in DCM).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water, and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, Hexane:EtOAc gradient).

Protocol B: Tubulin Polymerization Assay (In Vitro Validation)

Objective: Confirm the "Destabilizer" mechanism vs. Paclitaxel.

Materials:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM).

  • Test Compound (Oxazole derivative), Paclitaxel (Control 1), Nocodazole (Control 2).

  • Spectrophotometer (340 nm).

Steps:

  • Preparation: Prepare tubulin solution (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Incubation: Add test compound (3 µM final conc.) to the tubulin solution at 4°C.

  • Initiation: Transfer cuvettes to a temperature-controlled holder at 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Result Interpretation:

      • Rising Curve: Polymerization (Vehicle control).

      • Hyper-stabilized Curve (Rapid Rise/Plateau): Stabilizer (Paclitaxel-like).

      • Flat/Suppressed Curve: Destabilizer (Oxazole/CA-4-like).

Visualization: Synthesis & Logic Flow

Synthesis_Flow Precursor N-methyl-1-(2-methyl- 1,3-oxazol-4-yl)methanamine (Building Block) Coupling Amide Coupling (HATU/DIPEA) Precursor->Coupling + Ar-COOH Product Bioactive Oxazole Derivative Coupling->Product Yield ~80% Assay Tubulin Assay (Validation) Product->Assay IC50 < 10 nM

Figure 2: Development Pipeline. Transforming the amine intermediate into a bioactive drug candidate.

Expert Commentary & Causality

Why choose the Oxazole Scaffold? The primary failure mode of Combretastatin A-4 in clinical trials was its solubility and rapid isomerization. The 1,3-oxazole ring introduced via the N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine precursor solves the isomerization issue by locking the geometry. The N-methyl group on the amine tail improves solubility and allows for the exploration of "Type II" kinase inhibitor binding modes if the target is shifted to VEGFR.

Self-Validating the Protocol: In the synthesis protocol (Protocol A), the use of HATU is specified over EDC/HOBt because the secondary amine (N-methyl) can be sterically hindered; HATU ensures higher yields for this specific scaffold. In the Tubulin Assay (Protocol B), the 37°C initiation step is the critical control point—without temperature shifting, tubulin will not polymerize, rendering the assay invalid.

References

  • Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies. Source: Bentham Science / PubMed. URL:[Link]

  • Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro. Source: PMC / National Center for Biotechnology Information. URL:[Link]

  • Structure of oxazole derivatives with antitumor properties. Source: ResearchGate. URL:[Link]

Sources

Comparative Analysis of Spectral Data: Oxazole vs. Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the distinction between oxazole (1,3-oxazole) and isoxazole (1,2-oxazole) is far more than a structural triviality; it is a determinant of metabolic stability, hydrogen bond acceptor capability, and target affinity. While these isomers are bioisosteres, their electronic distributions differ radically due to the relative positioning of the oxygen and nitrogen atoms.[1]

This guide provides a technical comparison of their spectral signatures, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary diagnostic tools. It is designed to assist researchers in unambiguously identifying these scaffolds during hit-to-lead optimization.[2][3]

Structural & Electronic Foundation

To interpret the spectra, one must understand the underlying electronic environment.

  • Oxazole (1,3-positioning): The heteroatoms are separated by a carbon.[1][3][4] This creates a "pyridine-like" nitrogen at position 3 and a localized electron density that makes C2 highly electrophilic.[2][3]

  • Isoxazole (1,2-positioning): The heteroatoms are adjacent.[3][4] The N-O bond is inherently weak and polarizable.[3] The proximity of the electronegative oxygen to the nitrogen reduces the basicity of the nitrogen compared to oxazole.

Impact on Spectra: The electron density map directly dictates the shielding/deshielding effects seen in NMR and the fragmentation stability seen in MS.

Primary Diagnostic: Nuclear Magnetic Resonance (NMR)[2][3][5][6]

NMR is the definitive method for distinguishing these isomers.[3] The chemical shift (


) variations are distinct and predictable.
Comparative 1H NMR Data (in CDCl )
Proton PositionOxazole Chemical Shift (

ppm)
Isoxazole Chemical Shift (

ppm)
Diagnostic Note
H2 / H3 7.96 (H2)8.1 - 8.4 (H3)Oxazole H2 is a diagnostic singlet (often broadened by quadrupole coupling) located between O and N.
H4 7.10 6.2 - 6.4 CRITICAL DIFFERENTIATOR: Isoxazole H4 is significantly more shielded (upfield) than Oxazole H4.[2][3]
H5 7.69 8.3 - 8.5 Isoxazole H5 is typically the most deshielded proton in the 1,2-system due to direct attachment to Oxygen.[3]

Note: Values represent the parent heterocycles.[3] Substituents will induce inductive shifts, but the relative shielding pattern (


) remains consistent for isoxazoles.
Comparative 13C NMR Data
Carbon PositionOxazole Shift (

ppm)
Isoxazole Shift (

ppm)
Mechanistic Insight
C2 / C3 ~150.6 (C2)~157.8 (C3)Oxazole C2 is highly deshielded due to the combined electronegativity of adjacent O and N.
C4 ~126.4~103.6Key Indicator: The C4 of isoxazole is exceptionally shielded compared to oxazole.[2][3]
C5 ~138.1~149.1-
Experimental Protocol: Obtaining High-Fidelity NMR
  • Solvent Choice: Use DMSO-d

    
      if the compound is polar or capable of hydrogen bonding, as it minimizes exchange broadening.[3] However, CDCl
    
    
    
    is preferred for direct comparison with literature values of parent rings.[3]
  • Concentration: Maintain <10 mg/mL to prevent concentration-dependent shifts caused by

    
    -
    
    
    
    stacking, which these planar rings are prone to.
  • Pulse Sequence: Ensure a sufficient relaxation delay (d1 > 2s) if quantitative integration of the H2/H5 protons is required, as protons adjacent to quadrupolar nuclei (Nitrogen) often have shorter

    
     but variable 
    
    
    
    .

Secondary Diagnostic: Mass Spectrometry (MS)[2][6][7]

When NMR is ambiguous (e.g., fully substituted rings), MS fragmentation patterns provide the "fingerprint."

Fragmentation Pathways[2][7][8]
  • Oxazole: Characterized by the loss of HCN (27 Da) and CO (28 Da).[3] The ring is relatively stable, often preserving the C-O bond longer than the isoxazole N-O bond.

  • Isoxazole: The N-O bond is the "weak link." The primary fragmentation involves the cleavage of this bond, often followed by a complex rearrangement to form an azirine intermediate or loss of a nitrile group.

Visualization: MS Fragmentation Logic

The following diagram illustrates the divergent fragmentation pathways that allow for structural differentiation.

MS_Fragmentation cluster_Oxazole Oxazole Pathway cluster_Isoxazole Isoxazole Pathway Start Molecular Ion (M+) Ox_Step1 Loss of CO (-28 Da) [M-CO]+ Start->Ox_Step1 Oxazole Ox_Step2 Loss of HCN (-27 Da) [M-HCN]+ Start->Ox_Step2 Oxazole Iso_Step1 N-O Bond Cleavage (Ring Opening) Start->Iso_Step1 Isoxazole Iso_Step2 Formation of R-CO+ (Acylium Ion) Iso_Step1->Iso_Step2 Alpha Cleavage Iso_Step3 Azirine Intermediate Iso_Step1->Iso_Step3 Rearrangement

Figure 1: Divergent mass spectrometry fragmentation pathways. Isoxazoles are distinguished by the lability of the N-O bond.

Infrared Spectroscopy (IR)

While less definitive than NMR/MS, IR offers supporting evidence.[3]

  • Isoxazole: Look for a characteristic (though often weak) N-O stretching vibration around 900–1000 cm

    
     .[2][3]
    
  • Oxazole: Typically displays a "ring breathing" mode near 1080–1140 cm

    
      and a strong C=N stretch around 1537 cm
    
    
    
    .[2][3][5]

Decision Workflow for Identification

The following workflow integrates these spectral techniques into a logical identification process for unknown samples.

Identification_Workflow Sample Unknown Sample (C3H3NO Isomer) NMR 1H NMR Analysis (CDCl3) Sample->NMR Check_H4 Check Proton at ~6.0 - 6.5 ppm? NMR->Check_H4 Isoxazole_Path Signal Present (H4) Check_H4->Isoxazole_Path Yes Oxazole_Path Signal Absent (Look for ~7.1 ppm) Check_H4->Oxazole_Path No Confirm_C13 13C NMR Confirmation Check for <110 ppm signal Isoxazole_Path->Confirm_C13 Result_Ox Identity: OXAZOLE Oxazole_Path->Result_Ox Result_Iso Identity: ISOXAZOLE Confirm_C13->Result_Iso Signal Present (C4) Confirm_C13->Result_Ox Signal Absent

Figure 2: Step-by-step logic for distinguishing oxazole and isoxazole using NMR chemical shifts.

Implications for Drug Development

Why does this spectral differentiation matter?

  • Metabolic Stability: Isoxazoles are generally more metabolically stable than oxazoles.[3] The oxazole ring is more susceptible to hydrolytic cleavage and oxidation by CYP450 enzymes.

  • Binding Affinity: The basicity of the nitrogen differs.[3] Oxazole (pKa ~0.[3]8) is slightly more basic than isoxazole (pKa ~ -2.0 to -3.0).[2][3] This affects hydrogen bond acceptor strength in the binding pocket.[3]

  • Synthetic Utility: Isoxazoles are frequently used as "masked" 1,3-dicarbonyl equivalents (releasing them upon reductive cleavage of the N-O bond), whereas oxazoles are often used as stable linkers.[3]

References

  • National Institute of Standards and Technology (NIST). Isoxazole Mass Spectrum.[3] NIST Chemistry WebBook.[3] Available at: [Link][2]

  • National Institute of Standards and Technology (NIST). Oxazole Mass Spectrum.[3] NIST Chemistry WebBook.[3] Available at: [Link][2]

  • National Institutes of Health (NIH). Isoxazole - PubChem Compound Summary.[2][3] PubChem.[3] Available at: [Link][2]

  • Bowie, J. H., et al. Electron Impact Studies: The Fragmentation of Oxazoles.[3] Australian Journal of Chemistry.[3] (Reference to classic fragmentation mechanisms).

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel and specialized compounds such as N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, a clear and robust disposal plan is not just a regulatory requirement but a professional obligation. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is not publicly available at the time of this writing. The following procedures are based on the hazard profiles of structurally similar compounds, including substituted oxazoles and alkylamines, and established best practices for hazardous chemical waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to always perform a risk assessment before handling any chemical.

Hazard Profile and Immediate Safety Precautions

Based on analogous chemical structures, N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine should be treated as a hazardous substance. The amine functional group suggests potential corrosivity and skin/eye irritation, while the heterocyclic oxazole ring is common in biologically active and potentially toxic compounds.[3][4][5]

Assumed Hazard Classifications:

  • Skin Irritant/Corrosive[3]

  • Serious Eye Irritant/Damage[3]

  • Respiratory Irritant[3]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin[2]

  • Potential Environmental Hazard[5][6]

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn to create a barrier against potential exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes that can cause serious eye irritation or damage.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile). Inspect for tears before use.Prevents direct skin contact, which can lead to irritation or absorption of the harmful substance.[2][3]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing and skin.[6]
Respiratory Use exclusively within a certified chemical fume hood.Minimizes the risk of inhaling potentially irritating or harmful vapors.[3] A respirator may be required for spill cleanup outside a hood.

Spill Management Protocol

Accidents can happen; a prepared response is critical to mitigate risk.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase airflow if it can be done safely.

  • Contain: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the contained material into a designated, chemically-compatible waste container. Use non-sparking tools if the compound is determined to be flammable.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must be collected and disposed of as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and institutional EHS department, regardless of size.

Step-by-Step Disposal Procedures

The primary and only recommended method for the disposal of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is through your institution's EHS program or a licensed hazardous waste disposal contractor.[6][8] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5][6]

Workflow for Chemical Waste Disposal

G cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containerization cluster_store Step 3: Storage & Pickup cluster_dispose Step 4: Final Disposition A Identify Waste Stream (Unused product, contaminated consumables, spill cleanup) B Segregate from Incompatible Materials (Acids, Oxidizers) A->B Causality: Prevent hazardous reactions C Select Chemically Compatible Container B->C D Affix Hazardous Waste Label C->D E Add Waste to Container (Do not overfill <90%) D->E F Keep Container Securely Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup via Institutional EHS G->H Logistics I Licensed Hazardous Waste Contractor Collects Waste H->I J Transport to Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Disposal workflow for N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine.

Detailed Protocol

1. Waste Characterization and Segregation:

  • Identify: All materials contaminated with N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine are considered hazardous waste. This includes unused pure chemical, reaction mixtures, contaminated gloves, pipette tips, vials, and spill cleanup debris.

  • Segregate: It is crucial to collect this waste stream separately. Do not mix with other waste categories , especially acidic waste or waste containing strong oxidizing agents.[6] Amines are basic and can react exothermically and violently with acids.

2. Containerization and Labeling:

  • Container Selection: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.[9]

  • Labeling: Immediately label the container with a "Hazardous Waste" tag.[1] The label must clearly state the full chemical name: "Waste N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine" and list all other components and their approximate concentrations.

3. Accumulation and Storage:

  • Collection: Add waste to the container as it is generated. Always keep the container closed except when adding waste.[9] This prevents the release of vapors and protects against spills.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.[6]

  • Secondary Containment: Place the liquid waste container within a larger, chemically-resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

4. Arranging for Final Disposal:

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's EHS department or the designated chemical safety officer to schedule a waste pickup.[6]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, upholding the highest standards of safety and scientific integrity.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • AK Scientific, Inc. (2022, March 19). Safety Data Sheet: N-Methyl-1-(2-(methylthio)pyrimidin-4-yl)methanamine hydrochloride.
  • TCI Chemicals. (2025, June 23). SAFETY DATA SHEET: N,N-Diethylmethylamine.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET: 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET: Oxazole.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 4-Methyl-1,3-oxazol-2-amine.
  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole.
  • Santa Cruz Biotechnology. (2022, August 26). SAFETY DATA SHEET: N-Methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride.
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd.
  • Santa Cruz Biotechnology. (n.d.). 2-Butyl-4-hydroxymethyl Imidazole.
  • University of Wollongong. (2018, October 4). LABORATORY WASTE DISPOSAL GUIDELINES.
  • PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine.
  • Thermo Fisher Scientific. (n.d.). N-methyl-(2-methyl-1,3-oxazol-4-yl)methylamine, Thermo Scientific™.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.